(+)-Anatoxin A hydrochloride CAS number 64285-06-9 properties
CAS Number: 64285-06-9 Synonyms: "Very Fast Death Factor" (VFDF), 2-Acetyl-9-azabicyclo[4.2.1]non-2-ene hydrochloride Executive Summary (+)-Anatoxin A hydrochloride is the salt form of a potent, naturally occurring cyano...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 64285-06-9
Synonyms: "Very Fast Death Factor" (VFDF), 2-Acetyl-9-azabicyclo[4.2.1]non-2-ene hydrochloride
Executive Summary
(+)-Anatoxin A hydrochloride is the salt form of a potent, naturally occurring cyanobacterial alkaloid. Historically isolated from Anabaena flos-aquae, it is defined by its high-affinity stereospecific agonism of nicotinic acetylcholine receptors (nAChRs). Unlike the endogenous ligand acetylcholine (ACh), Anatoxin A is resistant to hydrolysis by acetylcholinesterase (AChE), leading to persistent depolarization, desensitization, and eventual neuromuscular blockade.
This guide provides a technical deep-dive for researchers utilizing CAS 64285-06-9 in neuropharmacology, toxicology, and ion channel characterization.
Part 1: Physicochemical Characterization
The hydrochloride salt improves the water solubility of the lipophilic free base, rendering it suitable for aqueous physiological buffers. However, its stability is strictly governed by pH and light exposure.
Property
Specification
Technical Note
Molecular Formula
Salt form of the (+)-enantiomer.
Molecular Weight
~201.7 g/mol
Free base MW is ~165.23 g/mol .
Appearance
White to off-white solid
Hygroscopic; store desiccated.
Solubility
Water (>10 mM), DMSO
Critical: Unstable in alkaline solutions.
Chirality
(+)-Enantiomer
The natural, biologically active stereoisomer.
Stability
pH & Light Sensitive
Rapid photochemical degradation; susceptible to alkaline hydrolysis.[1]
Part 2: Pharmacodynamics & Mechanism of Action[1]
2.1 The Depolarizing Blockade
Anatoxin A mimics acetylcholine but acts as a "super-agonist." Upon binding to the nAChR, it triggers the opening of non-selective cation channels (
The Lethality Factor: The critical divergence from ACh is the lack of degradation. Acetylcholinesterase (AChE) cannot hydrolyze the anatoxin structure. This results in:
Prolonged Open Time: The channel remains active longer than with ACh.
Desensitization: The receptor enters a refractory state where it cannot be reactivated.
Depolarizing Block: Sustained depolarization prevents the resetting of voltage-gated sodium channels in the post-synaptic membrane, causing paralysis.
2.2 Receptor Selectivity (Data)
Research indicates differential affinity across nAChR subtypes, making it a valuable tool for dissecting receptor populations.
Muscle-type nAChR: Potent activation leading to respiratory paralysis.
2.3 Pathway Visualization
The following diagram illustrates the mechanistic divergence between ACh and Anatoxin A at the synaptic cleft.
Caption: Comparative pathway showing the resistance of Anatoxin A to AChE hydrolysis, leading to persistent depolarization.[1][3][4]
Part 3: Handling, Stability & Reconstitution
Trustworthiness Alert: Many experimental failures with Anatoxin A stem from improper storage of the solubilized compound. The molecule is photolabile and degrades rapidly at basic pH (pH > 7).
3.1 Storage Protocol
Solid State: Store at -20°C in a desiccator. Protect from light.[5][6][7]
Liquid State: Never store in basic buffers (e.g., standard Krebs-Ringer without pH adjustment).
3.2 Reconstitution Strategy (Self-Validating)
To ensure the integrity of the toxin over time, follow this acidification method:
Solvent Choice: Do not use pure water if storing for >24 hours. Use 0.01 M Acetic Acid or water acidified to pH 3–4.
Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize volume loss during aliquoting.
Aliquot: Flash freeze single-use aliquots in amber vials.
Working Solution: Dilute into physiological buffer (pH 7.4) immediately before application. The buffer capacity of the experimental medium will neutralize the trace acid from the stock.
Caption: Optimal workflow to prevent alkaline hydrolysis and photodegradation during reconstitution.
Part 4: Toxicology & Safety Profile
WARNING: (+)-Anatoxin A is a highly potent neurotoxin. There is no specific antidote.
g/kg (Lower bioavailability via oral route, but still hazardous).
Route of Exposure: Inhalation of dust and injection are the highest risks in a laboratory setting.
4.2 Safety Protocols
Engineering Controls: All weighing and reconstitution must occur inside a certified chemical fume hood.
Inactivation: In case of spill, treat with a strong alkaline solution (e.g., 10% NaOH) or bleach, as alkaline hydrolysis degrades the toxin. Allow 30 minutes contact time.
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034748, Anatoxin A. PubChem. Available at: [Link]
Aronstam, R. S., & Witkop, B. (1981). Anatoxin-a interactions with cholinergic synaptic molecules.[1][9][10][11][12] Proceedings of the National Academy of Sciences, 78(7), 4639–4643. Available at: [Link]
Environmental Protection Agency (EPA). (2015). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-a.[3] Available at: [Link]
Thomas, P., et al. (1993). (+)-Anatoxin-a is a potent agonist of the nicotinic acetylcholine receptor of bovine adrenal chromaffin cells.[10] Journal of Neurochemistry, 60(6), 2308-11. Available at: [Link]
Ossipov, V., et al. (2015). Determination of anatoxin-a stability under certain abiotic factors.[1][4][6] Limnological Review. Available at: [Link]
The Neurotoxic Role of Anatoxin-a in Harmful Algal Blooms: A Technical Guide for Researchers and Drug Development Professionals
Preamble: The Silent Threat in Our Waters The proliferation of harmful algal blooms (HABs), a consequence of climate change and nutrient pollution, presents a significant and growing threat to both environmental and publ...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Silent Threat in Our Waters
The proliferation of harmful algal blooms (HABs), a consequence of climate change and nutrient pollution, presents a significant and growing threat to both environmental and public health. Among the arsenal of toxins produced during these blooms, the neurotoxin anatoxin-a (ATX-a) stands out for its rapid and potent effects. Historically dubbed the "Very Fast Death Factor" (VFDF), anatoxin-a's ability to cause severe neurological distress and mortality in wildlife, livestock, and potentially humans necessitates a deeper understanding of its mechanisms and robust methods for its detection and characterization.[1] This guide provides a comprehensive technical overview of anatoxin-a, from its molecular basis of neurotoxicity to detailed, field-proven methodologies for its analysis and toxicological assessment. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical tools to address the challenges posed by this potent cyanotoxin.
The Molecular Underpinnings of Anatoxin-a Neurotoxicity
Anatoxin-a is a bicyclic secondary amine alkaloid that exerts its neurotoxic effects by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1] Its structural similarity to the endogenous neurotransmitter acetylcholine (ACh) allows it to bind to these receptors with high affinity, particularly the (α1)2βγδ muscle-type nAChRs at the neuromuscular junction and the α4β2 and α7 neuronal nAChRs in the central and peripheral nervous systems.[1][2]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase (AChE) to terminate the nerve signal, anatoxin-a is resistant to enzymatic degradation. This leads to a persistent depolarization of the postsynaptic membrane, causing continuous muscle stimulation. The clinical manifestations of this unabated signaling include muscle fasciculations, tremors, convulsions, and ultimately, death by respiratory paralysis due to the fatigue of the respiratory muscles.[1][3] The (+)-enantiomer of anatoxin-a is significantly more potent than the synthetic (-)-enantiomer, highlighting the stereospecificity of its interaction with the nAChR.[1]
Anatoxin-a's mechanism of action at the neuromuscular junction.
The Producers and Environmental Drivers
Anatoxin-a is produced by a variety of freshwater cyanobacteria genera, including Dolichospermum (formerly Anabaena), Oscillatoria, Aphanizomenon, Planktothrix, and Microcoleus.[4][5] These cyanobacteria can exist in both planktonic (free-floating) and benthic (attached to sediment) forms. The increasing frequency and intensity of cyanobacterial blooms are linked to a combination of environmental factors, including:
Eutrophication: Elevated levels of nutrients, particularly nitrogen and phosphorus, from agricultural runoff and wastewater discharge fuel the rapid growth of cyanobacteria.[6][7]
Water Temperature: Warmer water temperatures favor the growth of many anatoxin-a producing cyanobacteria.[6]
Light Availability: Adequate sunlight is essential for the photosynthetic activity of cyanobacteria.[6]
Water Column Stability: Calm, stratified water conditions can allow cyanobacteria to accumulate at the surface, forming dense blooms.[6]
The production of anatoxin-a by these organisms is not constant and can be influenced by a variety of environmental cues, although the precise triggers for toxin production are still an active area of research.[6]
Experimental Protocols for Anatoxin-a Analysis
Accurate and sensitive detection and quantification of anatoxin-a are critical for risk assessment and management of HABs. The following sections provide detailed protocols for the analysis of anatoxin-a in environmental samples and for the assessment of its neurotoxicity.
Quantification of Anatoxin-a in Water Samples by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of anatoxin-a in complex matrices.[1][8]
3.1.1. Sample Collection and Preparation
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of the toxin.
Preservation: If not analyzed immediately, preserve the samples by adding a quenching agent like ascorbic acid to remove residual chlorine and a preservative such as sodium bisulfate to inhibit microbial activity.[9] Store samples at 4°C.
Cell Lysis (for total anatoxin-a): To measure both intracellular and extracellular anatoxin-a, subject the sample to three freeze-thaw cycles to lyse the cyanobacterial cells.[10]
Filtration: For the analysis of dissolved anatoxin-a, filter the water sample through a 0.22 µm syringe filter (e.g., PVDF).[9]
Internal Standard Spiking: Add an appropriate internal standard (e.g., L-phenylalanine-d5 or a stable isotope-labeled anatoxin-a) to all samples, calibration standards, and quality controls to correct for matrix effects and variations in instrument response.[2]
3.1.2. LC-MS/MS Analysis
Chromatographic Separation:
Column: Use a C18 reversed-phase column suitable for aqueous mobile phases (e.g., Luna™ Omega 3 µm C18, 100 x 2.1 mm).[11]
Mobile Phase A: 0.1% Formic acid or 0.2% Acetic Acid in water.[11]
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
Gradient: Develop a suitable gradient to achieve good separation of anatoxin-a from potential interferences, such as the isobaric amino acid phenylalanine.[6] A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate: A typical flow rate is 0.3-0.4 mL/min.[11]
Ionization: Use electrospray ionization (ESI) in positive mode.
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
MRM Transitions: Select at least two MRM transitions for anatoxin-a for confident identification and quantification (a quantifier and a qualifier ion). Common precursor ions are m/z 166.1, with product ions such as m/z 149.1, 131.1, and 91.1.[2]
Quantification: Construct a calibration curve using a series of known concentrations of a certified anatoxin-a standard. The concentration of anatoxin-a in the samples is then determined by comparing their peak areas to the calibration curve.
Workflow for Anatoxin-a quantification by LC-MS/MS.
In Vitro Neurotoxicity Assessment using SH-SY5Y Human Neuroblastoma Cells
The human neuroblastoma cell line SH-SY5Y is a valuable in vitro model for assessing the neurotoxic potential of compounds like anatoxin-a. These cells can be differentiated into a more mature neuronal phenotype, expressing neuronal markers and functional nAChRs.[5][12][13]
3.2.1. Cell Culture and Differentiation
Cell Culture: Culture SH-SY5Y cells in a suitable medium, such as a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[14]
Differentiation: To induce a more neuron-like phenotype, plate the cells at a suitable density and treat them with 10 µM all-trans-retinoic acid (ATRA) in a low-serum (e.g., 1% FBS) medium for 5-7 days.[12][14] Morphological changes, such as the extension of neurites, should be observed.
3.2.2. Cytotoxicity Assay (e.g., MTT Assay)
Cell Seeding: Plate the differentiated SH-SY5Y cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
Toxin Exposure: Prepare a range of anatoxin-a concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of anatoxin-a. Include a vehicle control (medium without toxin). Incubate for a defined period (e.g., 24, 48, or 72 hours).[13][14]
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each anatoxin-a concentration relative to the vehicle control. Plot the cell viability against the logarithm of the anatoxin-a concentration to determine the EC50 (half-maximal effective concentration) value.
In Vivo Neurotoxicity Assessment: Mouse Bioassay
The mouse bioassay provides a whole-animal model to assess the acute neurotoxic effects of anatoxin-a.[4][15] All animal procedures must be conducted in accordance with approved animal care and use protocols.
3.3.1. Animal Model and Housing
Animal Strain: Use a standard mouse strain, such as Swiss Webster or CD-1 mice.[2][15]
Age and Weight: Use mice of a consistent age and weight range (e.g., 17-23 g).[15]
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least 24 hours before the experiment.[15]
3.3.2. Dose Preparation and Administration
Dose Preparation: Prepare a series of anatoxin-a dilutions in a sterile, isotonic saline solution.
Administration: Administer the anatoxin-a solutions to the mice via intraperitoneal (i.p.) injection.[15] The injection volume should be consistent across all animals (e.g., 1 mL).[15]
3.3.3. Observation and Endpoint
Observation: Continuously observe the mice for clinical signs of neurotoxicity, which may include muscle fasciculations, tremors, convulsions, paralysis, and respiratory distress.
Time to Death: Record the time from injection to death for each animal.
Endpoint: The primary endpoint is typically death within a specified observation period (e.g., 6 hours).[15] Euthanize any surviving animals at the end of the observation period.
LD50 Calculation: Use a suitable statistical method (e.g., probit analysis) to calculate the LD50 (median lethal dose) based on the mortality data at different dose levels.
Experimental workflows for in vitro and in vivo neurotoxicity assessment of Anatoxin-a.
Data Presentation: A Quantitative Perspective
The following tables summarize key quantitative data related to the toxicity of anatoxin-a and the performance of common analytical methods.
Table 1: Acute Toxicity of Anatoxin-a in Animal Models
Anatoxin-a remains a significant threat associated with harmful algal blooms, necessitating continued research into its environmental dynamics, toxicology, and the development of effective mitigation strategies. The methodologies outlined in this guide provide a robust framework for the accurate detection and characterization of this potent neurotoxin. For drug development professionals, the unique and potent interaction of anatoxin-a with nicotinic acetylcholine receptors presents an interesting molecular scaffold for the design of novel therapeutics targeting cholinergic pathways. Future research should focus on developing more rapid and field-portable detection methods, elucidating the sublethal and chronic health effects of anatoxin-a exposure, and understanding the complex interplay of environmental factors that trigger its production in aquatic ecosystems.
References
Arment, A. R., & Carmichael, W. W. (2020). Anatoxin-a: A review of its chemistry, biosynthesis, and toxicology. Toxicon: X, 7, 100045.
Ballot, A., et al. (2010). First report of anatoxin-a-producing cyanobacterium Aphanizomenon issatschenkoi in northeastern Germany. Toxicon, 56(6), 964-971.
Bire, R., et al. (2020). First Evidence of the Presence of Anatoxin-A in Sea Figs Associated with Human Food Poisonings in France. Toxins, 12(6), 375.
Christensen, S. C., & Khan, S. (2020). Freshwater neurotoxins and concerns for human, animal, and ecosystem health: A review of anatoxin-a and saxitoxin. Environmental Toxicology and Chemistry, 39(7), 1336-1353.
Colas, S., et al. (2021). Anatoxin-a: Overview on a harmful cyanobacterial neurotoxin from the environmental scale to the molecular target.
Crowley, J., et al. (2016).
Fawell, J. K., et al. (1999). The toxicity of cyanobacterial toxins in the mouse: II anatoxin-a. Human & experimental toxicology, 18(3), 168-173.
Foss, A. J., & Aubel, M. T. (2015).
Gorham, P. R., et al. (1964). Isolation and culture of toxic strains of Anabaena flos-aquae (Lyngb.) de Bréb. Canadian Journal of Botany, 42(9), 1289-1293.
Lo, C., et al. (2021). Rapid Immunochemical Methods for Anatoxin-a Monitoring in Environmental Water Samples. Analytical Chemistry, 93(30), 10467-10474.
Osswald, J., et al. (2007). Toxicological evaluation of a bloom of Aphanizomenon issatschenkoi (cyanobacteria) in a Portuguese estuary. Harmful Algae, 6(5), 666-675.
Puddick, J., et al. (2021).
Rellan, S., et al. (2021).
SCIEX. (2021).
Stevens, D. K., & Krieger, R. I. (1991). Effect of route of administration and vehicle on the acute toxicity of anatoxin-a in mice. Toxicon, 29(1), 134-138.
Sutherland, J. W., et al. (2021). The detection of airborne anatoxin-a (ATX) on glass fiber filters during a harmful algal bloom. Lake and Reservoir Management, 37(2), 113-119.
Teneva, I., et al. (2009). Cytotoxicity of the cyanotoxin anatoxin-a on the human neuroblastoma cell line SH-SY5Y. Toxicology in Vitro, 23(4), 633-639.
Testai, E., et al. (2016). The review of the scientific literature on the toxicity of anatoxin-a and its variants. EFSA Journal, 14(3), e04423.
United Chemical Technologies. (2023). Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Aqueous Direct Injection and LC/MS/MS.
U.S. Environmental Protection Agency. (2015).
van der Merwe, D., & van der Westhuizen, A. J. (2015). The role of environmental factors in the production of cyanotoxins.
Wood, S. A., et al. (2020). Benthic cyanobacteria and their toxins: A review. Harmful Algae, 91, 101701.
Stereochemical Architecture & Pharmacodynamics of (+)-Anatoxin-a
The following is an in-depth technical guide on the stereochemistry, pharmacology, and synthesis of (+)-Anatoxin-a. A Technical Guide for Drug Development & Toxicology Executive Summary Anatoxin-a (ATX), historically ter...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on the stereochemistry, pharmacology, and synthesis of (+)-Anatoxin-a.
A Technical Guide for Drug Development & Toxicology
Executive Summary
Anatoxin-a (ATX), historically termed "Very Fast Death Factor," is a potent bicyclic alkaloid cyanotoxin.[1] Its pharmacological profile is defined by a rigid homotropane skeleton that acts as a high-affinity agonist for nicotinic acetylcholine receptors (nAChRs).
The critical differentiator in its biological activity is stereochemistry . The natural enantiomer, (+)-Anatoxin-a , exhibits a binding affinity up to 150-fold higher than its (-)-enantiomer. For researchers and drug developers, understanding the absolute configuration (1R, 6R) and the synthetic pathways to access this specific enantiomer is paramount for neuropharmacological studies and the development of nicotinic agonists.
Part 1: Molecular Architecture & Stereochemical Identity
Absolute Configuration
The biologically active natural product is (+)-Anatoxin-a .[2]
Chiral Centers: The bridgehead carbons C1 and C6 define the chirality.
Key Structural Feature: The 9-azabicyclo[4.2.1]nonane skeleton forces the enone side chain into a specific orientation, mimicking the s-cis conformation of acetylcholine but with restricted conformational freedom.
Conformational Locking
Unlike acetylcholine (ACh), which is flexible, (+)-Anatoxin-a presents a semi-rigid pharmacophore.
s-cis vs. s-trans: In solution, the enone side chain exists in equilibrium, but the s-cis conformation is energetically preferred for nAChR binding.
The "Cation-
" Interaction: The secondary amine (protonated at physiological pH, pKa ~9.4) provides the cationic center, while the acetyl oxygen serves as the hydrogen bond acceptor. The rigid distance (~5.9 Å) between these points is optimal for the and nAChR subtypes.
Stereochemical Comparison
Feature
(+)-Anatoxin-a (Natural)
(-)-Anatoxin-a (Synthetic)
Configuration
(1R, 6R)
(1S, 6S)
Optical Rotation
(Ethanol)
(Ethanol)
nAChR Affinity ()
~0.3 – 10 nM (High Potency)
~400 – 1000 nM (Low Potency)
Toxicity ()
~250 g/kg (mouse, i.p.)
> 10 mg/kg (significantly lower)
Part 2: Pharmacological Significance of Stereochemistry
The stereospecificity of Anatoxin-a arises from the chiral environment of the nAChR ligand-binding domain (LBD). The (+)-enantiomer fits into the "aromatic box" of the receptor (formed by Trp, Tyr, and Phe residues) with precise complementarity.
Receptor Subtype Selectivity
nAChR (Neuronal): (+)-ATX shows extremely high affinity ( < 1 nM). The (1R,6R) geometry aligns the cationic ammonium with the -electron cloud of Trp149 (in subunits) while positioning the carbonyl oxygen to accept a hydrogen bond from the backbone NH of the complementary subunit.
Muscle-Type nAChR: (+)-ATX is a potent depolarizing neuromuscular blocker. It is not degraded by acetylcholinesterase (AChE), leading to persistent depolarization, desensitization, and respiratory paralysis.
Figure 1: Mechanistic basis for the high affinity of the (+)-enantiomer. The (1R,6R) configuration ensures simultaneous engagement of the cation-
site and the H-bond donor.
Part 3: Synthetic Strategies for the (+)-Enantiomer
Accessing enantiopure (+)-Anatoxin-a is critical for biological testing. Two primary strategies dominate: Chiral Pool Synthesis (starting from amino acids) and Asymmetric Catalysis .
Strategy A: Chiral Pool (The Somfai/Wistrand Route)
This approach is highly reliable as it derives chirality from L-Pyroglutamic acid (or Proline), ensuring the correct absolute configuration from step one.
Strategy B: Asymmetric Desymmetrization (The Trost/Simpkins Route)
This method uses a chiral catalyst or base to desymmetrize a meso-bicyclic ketone (e.g., tropinone or a [4.2.1] precursor).
Simpkins Method: Uses a chiral lithium amide base to enantioselectively deprotonate a tropinone derivative.
Trost Method: Uses Pd-catalyzed Asymmetric Allylic Alkylation (AAA) to set the stereocenter on a meso-cyclooctenyl derivative.
Detailed Protocol: Enantioselective Synthesis via Chiral Pool
Based on the logic of the Somfai/Wistrand approach.
Objective: Synthesis of (+)-Anatoxin-a hydrochloride.
Starting Material: (S)-Pyroglutamic acid (ensures S stereochemistry at C2, which maps to the bridgehead).
Phase 1: Construction of the Pyrrolidine Core
Protection: Convert (S)-pyroglutamic acid to N-Boc-(S)-pyroglutamic acid tert-butyl ester .
Reagents:
, DMAP, , then , DCC.
QC Check: Verify optical rotation to ensure no racemization.
Reduction/Vinylation: Selective reduction of the lactam carbonyl followed by vinylation to install the side chains necessary for ring closing.
Reagents: DIBAL-H (reduction to hemiaminal), then VinylMgBr (Grignard).
Mechanism:[1][3][4][5][6] This establishes the cis-2,5-disubstituted pyrrolidine framework.
Phase 2: Ring Closing Metathesis (RCM) or Cyclization
Formation of the [4.2.1] Skeleton: The linear functionalized pyrrolidine is cyclized.
Method:Ring-Closing Metathesis (RCM) using a Grubbs II catalyst is a modern approach to form the 8-membered ring bridge.
Alternative (Classic): Intramolecular iminium ion cyclization.[1]
Phase 3: Oxidation and Deprotection
Side Chain Installation: The acetyl group is installed via oxidation of an ethylidene intermediate or direct acylation.
Final Deprotection: Removal of the N-Boc group.
Reagents: TFA/DCM or HCl/Dioxane.
Product: (+)-Anatoxin-a Hydrochloride.
Figure 2: Synthetic logic flow for accessing the (+)-enantiomer starting from the Chiral Pool.
Part 4: Analytical Determination of Enantiomeric Purity
Validating the stereochemistry of synthesized or isolated Anatoxin-a is critical due to the massive potency difference between enantiomers.
Chiral HPLC Method (Gold Standard)
To separate (+)-ATX from (-)-ATX, a chiral stationary phase (CSP) capable of recognizing the amine and the bicyclic framework is required.
Column:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .
Mobile Phase: Normal Phase mode is preferred for basic alkaloids.
Why DEA? Anatoxin is a secondary amine.[1][8] Without a basic additive, the peak will tail severely due to interaction with residual silanols on the silica support. DEA masks these sites.
Flow Rate: 0.5 – 1.0 mL/min.
Detection: UV @ 230 nm (absorption max of the enone chromophore).
Expected Result: Baseline separation. The elution order depends on the specific column batch but typically (+)-Anatoxin-a elutes distinctly from (-)-Anatoxin-a.
Signature: (+)-Anatoxin-a exhibits a specific Cotton effect (positive or negative depending on solvent) associated with the
-unsaturated ketone transition () around 300-350 nm and the transition around 230 nm.
Validation: Compare the experimental CD spectrum with the calculated TDDFT spectrum for the (1R, 6R) conformer.
References
Spivak, C. E., et al. (1980). Anatoxin-a: A novel, potent agonist at the nicotinic receptor.[8] Molecular Pharmacology. Link
Swanson, K. L., et al. (1986). Anatoxin-a interactions with the nicotinic acetylcholine receptor.[1][2][8][10] Molecular Pharmacology. Link
Somfai, P., & Åhman, J. (1998). Enantioselective synthesis of (+)-anatoxin-a. Tetrahedron Letters. Link
Trost, B. M., & Oslob, J. D. (1999). Asymmetric Synthesis of (-)-Anatoxin-a via a Pd-Catalyzed Asymmetric Allylic Alkylation. Journal of the American Chemical Society. Link
Newcombe, N. J., & Simpkins, N. S. (1995). A concise asymmetric synthesis of (-)-anatoxin-a using an enantioselective enolisation strategy. Journal of the Chemical Society, Chemical Communications. Link
Wonnacott, S., & Gallagher, T. (2006). The chemistry and pharmacology of anatoxin-a and related homotropanes with respect to nicotinic acetylcholine receptors. Marine Drugs. Link
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALCEL® OD-H. Link
The Historical Discovery and Characterization of Very Fast Death Factor (VFDF)
Synonym: Anatoxin-a | Source Organism: Anabaena flos-aquae (Strain NRC-44-1)[1][2] Executive Summary This technical guide reconstructs the seminal discovery of "Very Fast Death Factor" (VFDF), a potent neurotoxin now kno...
This technical guide reconstructs the seminal discovery of "Very Fast Death Factor" (VFDF), a potent neurotoxin now known as Anatoxin-a .[3] Originating from mass livestock mortalities in the Canadian prairies during the 1950s and 60s, VFDF was isolated from the cyanobacterium Anabaena flos-aquae.[4][5] Unlike the hepatotoxic "Fast Death Factor" (microcystins) produced by Microcystis, VFDF caused death in murine models within minutes via respiratory arrest. This document details the historical isolation protocols, structural elucidation, and the depolarizing neuromuscular blocking mechanism that defines this alkaloid.
Phenomenological Origins: The "VFDF" Designation
The Saskatchewan Mortality Events
In the late 1950s, toxic blooms in Saskatchewan lakes led to the rapid death of cattle and waterfowl. The lethality was distinct from previously characterized algal poisonings:
Pathology: Absence of gross liver damage (distinguishing it from Microcystis hepatotoxins).
The Gorham Strain (NRC-44-1)
Dr. Paul Gorham at the National Research Council (NRC) of Canada isolated a unialgal clone, NRC-44-1 , from a bloom in Burton Lake, Saskatchewan (1961). This strain became the canonical source for VFDF research.
Technical Deep Dive: Isolation & Fractionation Protocol
Based on the historical methodologies of Carmichael, Biggs, and Gorham (1975) and Devlin et al. (1977).
Experimental Logic
The researchers faced a volatile compound. The choice of acidic extraction was causal: as an amine, VFDF is basic. Acidifying the solvent converts the free base into a stable salt (hydrochloride), preventing loss during concentration.
The Historical Workflow
Step 1: Biomass Preparation
Cultivate A. flos-aquae NRC-44-1 in ASM-1 medium (pH 8.0).
Harvest via centrifugation.
Critical Step: Lyophilize (freeze-dry) cells immediately. Wet biomass allows rapid enzymatic degradation of the toxin.
Step 2: Acidic Extraction
Suspend lyophilized cells in Ethanol:HCl (acidified ethanol).
Rationale: Solubilizes the polar alkaloid while precipitating proteins.
Step 3: Lipid Removal
Wash the crude extract with Hexane.
Rationale: Removes chlorophyll and non-toxic lipids which interfere with chromatography.
Secondary Amine: A basic nitrogen atom within a bicyclic ring.
Conjugated Enone: An
-unsaturated ketone side chain.
Stability Note: The conjugated system makes Anatoxin-a highly susceptible to photolysis . In sunlight, it degrades into non-toxic dihydro-compounds and epoxides within hours. This explains why field toxicity often disappears rapidly after a bloom collapses.
Mechanism of Action: The "Depolarizing Blockade"
VFDF is a potent agonist of the nicotinic acetylcholine receptor (nAChR). Its lethality stems from its ability to mimic acetylcholine (ACh) without being degraded by the body's "off-switch."
The Molecular Cascade
Binding: Anatoxin-a binds to the nAChR on the post-synaptic membrane of the neuromuscular junction.
Affinity: It has ~20x higher affinity for the receptor than endogenous ACh.
Depolarization: The channel opens, allowing
influx, triggering muscle contraction.
Resistance: Unlike ACh, Anatoxin-a is NOT hydrolyzed by acetylcholinesterase (AChE) .[7][8]
Result: The channel remains open (prolonged depolarization). The muscle cannot reset (repolarize), leading to a desensitization block.
Clinical Outcome: Tetanic spasm followed by flaccid paralysis of respiratory muscles
Asphyxia.
Pathway Visualization
Figure 2: Comparative mechanism of Acetylcholine vs. Anatoxin-a. The inability of AChE to degrade the toxin leads to fatal neuromuscular blockade.
Modern Relevance & References
From Bioassay to Mass Spec
While the historical mouse bioassay (death in <5 min) was the gold standard for identifying VFDF, modern detection relies on LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). This allows for the detection of Anatoxin-a at sub-ppb levels, distinguishing it from its degradation products (dihydroanatoxin-a) and the distinct organophosphate toxin Anatoxin-a(s) (guanitoxin).
References
Carmichael, W. W., Biggs, D. F., & Gorham, P. R. (1975). Toxicology and pharmacological action of Anabaena flos-aquae toxin.[1][2][9] Science, 187(4176), 542-544.[1] Link
Devlin, J. P., Edwards, O. E., Gorham, P. R., Hunter, N. R., Pike, R. K., & Stavric, B. (1977). Anatoxin-a, a toxic alkaloid from Anabaena flos-aquae NRC-44h.[4][6] Canadian Journal of Chemistry, 55(8), 1367-1371. Link
Carmichael, W. W., Gorham, P. R., & Biggs, D. F. (1977). Two laboratory case studies on the oral toxicity to calves of the freshwater cyanophyte (blue-green alga) Anabaena flos-aquae NRC-44-1. Canadian Veterinary Journal, 18(3), 71-75.[2] Link
Aronstam, R. S., & Witkop, B. (1981). Anatoxin-a interactions with cholinergic synaptic molecules. Proceedings of the National Academy of Sciences, 78(7), 4639-4643. Link
US EPA. (2015). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-a.[2] Link
Application Note: A Validated LC-MS/MS Protocol for the Sensitive Detection of Anatoxin-a in Drinking Water
Abstract Anatoxin-a, a potent neurotoxin produced by various species of cyanobacteria, poses a significant threat to public health when present in drinking water sources. Its rapid and severe neurotoxic effects necessita...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Anatoxin-a, a potent neurotoxin produced by various species of cyanobacteria, poses a significant threat to public health when present in drinking water sources. Its rapid and severe neurotoxic effects necessitate sensitive, specific, and reliable analytical methods for routine monitoring. This document provides a comprehensive, field-proven protocol for the quantification of anatoxin-a in drinking water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Grounded in the principles of established regulatory guidelines, such as U.S. EPA Method 545, this guide explains the causality behind key experimental choices, from sample collection and preservation to instrumental analysis and data interpretation, ensuring a self-validating and robust workflow suitable for research and regulatory compliance laboratories.
Introduction: The Imperative for Anatoxin-a Monitoring
Cyanobacterial harmful algal blooms (CyanoHABs) are increasing in frequency and intensity globally, leading to the release of potent cyanotoxins into freshwater systems that serve as drinking water supplies.[1] Anatoxin-a (ATX-a), often referred to as "Very Fast Death Factor," is a bicyclic amine alkaloid (C₁₀H₁₅NO) that acts as a potent postsynaptic nicotinic acetylcholine receptor agonist.[2] Exposure can lead to rapid onset of neurological symptoms, including loss of coordination, muscle fasciculations, respiratory paralysis, and, in severe cases, death.[1]
Given the acute toxicity of anatoxin-a, regulatory bodies and public water systems require highly sensitive and selective methods for its detection at sub-parts-per-billion (ppb, or µg/L) levels. While screening methods like ELISA are available, LC-MS/MS has become the gold standard for confirmation and quantification due to its superior specificity and accuracy.[2][3][4] This protocol is designed to meet and exceed the performance criteria required for such analyses, providing a clear pathway from sample to result.
The Analyte: Anatoxin-a
A foundational understanding of the target analyte's chemical properties is critical for method development.
Caption: Chemical structure of Anatoxin-a.
Experimental Workflow: From Field to Data
A robust analytical method is a chain of validated steps. The failure of any single link compromises the integrity of the final result. This protocol follows a systematic workflow designed to minimize analyte loss, reduce matrix interference, and ensure high-quality data.
Caption: Overall experimental workflow for anatoxin-a analysis.
Detailed Protocol
Sample Collection and Preservation
Rationale: Proper sample handling from the point of collection is paramount. Anatoxin-a can be degraded by microbial activity and residual disinfectants like chlorine. The preservation strategy is designed to mitigate these risks.
Protocol:
Collection: Collect samples in clean glass or polypropylene bottles.
Preservation: To each 1-liter sample bottle, add preservatives prior to sample collection or immediately after. The standard preservatives, as outlined in EPA Method 545, are:
Ascorbic Acid: 0.1 g/L. This serves as a dechlorinating agent to quench any residual chlorine, which can degrade the target analyte.[1][5]
Sodium Bisulfate: 1 g/L. This acts as a microbial inhibitor, preventing bacterial degradation of anatoxin-a during transport and storage.[1][5]
Storage and Transport: Cap the bottles and invert several times to mix. Samples must be chilled immediately and maintained at or below 10°C during shipment and stored at or below 6°C in the laboratory, protected from light, until analysis.[5]
Reagents and Standards
Solvents: LC-MS grade methanol and water.
Acids: Optima™ grade or equivalent formic acid and/or acetic acid.
Standards: Certified reference standards of anatoxin-a and a suitable stable isotope-labeled internal standard (e.g., Phenylalanine-d5). The use of an internal standard is critical as it corrects for variations in sample matrix effects and instrument response.[6]
Stock Solutions: Prepare stock solutions in methanol or methanol/water (1:1, v/v).[7] Store at -20°C.
Calibration Standards: Prepare a series of calibration standards in LC-MS grade water, ranging from approximately 0.01 to 10 µg/L (ng/mL), bracketing the expected concentration range of the samples.[7][8] All calibration standards must be fortified with the internal standard at a constant concentration.
Sample Preparation: Direct Aqueous Injection
Rationale: For finished drinking water, the matrix is typically clean enough to allow for direct injection after minimal preparation. This approach is rapid, cost-effective, and minimizes potential analyte loss associated with more complex extraction procedures.[8]
Protocol:
Allow preserved water samples to come to room temperature.
In a 2 mL autosampler vial, add 950 µL of the water sample.
Add 50 µL of an internal standard spiking solution to achieve the desired final concentration (e.g., 0.5 µg/L).
Vortex the vial for 30 seconds to ensure homogeneity.[8]
If the sample contains visible particulates, it may be filtered through a 0.2 µm PVDF syringe filter.[1][7] However, direct injection without filtration is often successful and preferred to avoid potential analyte adsorption to the filter material.
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Rationale: The combination of liquid chromatography for temporal separation and tandem mass spectrometry for mass-based selection and detection provides the high degree of selectivity required to distinguish anatoxin-a from complex sample matrices.[2][5]
Parameter
Typical Condition
Rationale / Comment
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
UHPLC systems offer higher resolution and faster run times.
Column
Reversed-Phase C18 (e.g., 100 x 2.1 mm, <3 µm)
C18 columns provide good retention for the moderately polar anatoxin-a. An aqueous C18 or polar-endcapped C18 is often recommended to ensure stable retention under highly aqueous starting conditions.[7][8]
Column Temperature
30 - 40 °C
Maintains consistent retention times and peak shapes.[7][9]
Mobile Phase A
Water with 0.1-0.2% Acetic Acid or Formic Acid
Acidified mobile phase promotes better analyte ionization in positive ESI mode and improves peak shape.[7]
Mobile Phase B
Methanol or Acetonitrile with 0.1-0.2% Acetic Acid or Formic Acid
The organic mobile phase used to elute the analyte from the column.
Flow Rate
0.3 - 0.4 mL/min
Optimized for column dimensions and particle size.
Injection Volume
5 - 50 µL
Larger volumes can increase sensitivity, but may lead to peak distortion or faster source contamination. 5-20 µL is common.[1][7]
Gradient
Start at low %B (e.g., 2-10%), ramp to high %B (e.g., 60-95%) to elute, then re-equilibrate. Run time ~10-15 min.
A gradient is essential for eluting the analyte while separating it from matrix components. A divert valve is often used to send the highly aqueous initial flow to waste, protecting the MS source.[8]
MS System
Triple Quadrupole (QqQ) Mass Spectrometer
Required for Multiple Reaction Monitoring (MRM) experiments, which provide excellent selectivity and sensitivity.[5]
Ionization Mode
Electrospray Ionization, Positive (ESI+)
Anatoxin-a contains a secondary amine group that is readily protonated, making it ideal for positive mode ionization.[8]
Source Temperature
400 - 500 °C
Optimizes desolvation of the ESI droplets.
Capillary/Spray Voltage
3500 - 4500 V
Creates a stable electrospray.
Collision Gas
Argon (Ar) at ~1.5 mTorr
Used to induce fragmentation of the precursor ion in the collision cell.[8]
Table 1: Recommended LC-MS/MS Parameters.
Mass Spectrometry: MRM Transitions
Rationale: Multiple Reaction Monitoring (MRM) is a highly specific detection mode. The first quadrupole (Q1) is set to isolate the mass-to-charge ratio (m/z) of the protonated anatoxin-a molecule (the precursor ion). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to detect only specific, characteristic fragment ions (product ions). This two-stage mass filtering drastically reduces chemical noise and enhances selectivity.[5]
Analyte
Precursor Ion (m/z)
Product Ion 1 (m/z) - Quantifier
Product Ion 2 (m/z) - Qualifier
Collision Energy (eV)
Anatoxin-a
166.1
149.1
131.1
Optimized per instrument
Phenylalanine-d5 (IS)
171.1
125.1
108.1
Optimized per instrument
Table 2: Example MRM Transitions for Anatoxin-a and an Internal Standard. Note: Phenylalanine has a similar fragmentation pattern to anatoxin-a, making chromatographic separation essential. Phenylalanine-d5 is used as a surrogate standard to avoid this interference.[6][10]
Caption: Fragmentation (MS/MS) pathway of Anatoxin-a.
Data Analysis and Quality Control
Trustworthiness through Self-Validation: A robust method includes stringent quality control (QC) checks to validate every analytical batch.
Calibration Curve: The calibration curve must demonstrate linearity over the intended quantification range. A correlation coefficient (R²) of ≥0.995 is typically required.[8]
Method Blank: A laboratory reagent blank must be analyzed to ensure no contamination is present in the system. The response should be less than one-third of the method's limit of quantitation (LOQ).[1]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The method's sensitivity must be formally established. The LOQ is the lowest concentration that can be reported with confidence. For anatoxin-a, LOQs in the range of 0.01 - 0.1 µg/L are achievable and desirable.[7][11]
Accuracy and Precision: Method performance is assessed by analyzing replicate Laboratory Fortified Blanks (LFB) or spiked matrix samples.
Accuracy: Expressed as percent recovery, should fall within 70-130% of the true value.[1]
Precision: Expressed as percent relative standard deviation (%RSD), should be ≤20%.[1]
Ion Ratio Confirmation: The ratio of the qualifier ion to the quantifier ion in an unknown sample must be within ±30% of the average ratio observed in the calibration standards. This provides an additional layer of confirmation for analyte identity.[7]
Conclusion
This application note details a robust and reliable LC-MS/MS protocol for the quantification of anatoxin-a in drinking water. By adhering to the principles of proper sample preservation, utilizing a streamlined direct injection preparation, and employing the specificity of tandem mass spectrometry, laboratories can achieve the low detection limits and high data quality required for public health protection and regulatory compliance. The causality-driven explanations for each step empower the analyst not just to follow a procedure, but to understand the critical parameters that ensure a self-validating and trustworthy analytical system.
References
U.S. Environmental Protection Agency. (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). EPA 815-R-15-009. [Link]
U.S. Environmental Protection Agency. NEMI Method Summary: 545. [Link]
LabRulez. LC/MS/MS Analysis of Cylindrospermopsin and Anatoxin-a in Drinking Water Using US EPA Method 545. [Link]
Agilent Technologies. (2014). LC/MS/MS Analysis of Cylindrospermopsin and Anatoxin-a in Drinking Water Using US EPA Method 545. Application Note. [Link]
Phenomenex. Application of EPA Method 545 for the Quantitation of Anatoxin-a and Cylindrospermopsin in Water Samples. Technical Note. [Link]
Waters Corporation. Analysis of Cyanotoxins, Including Microcystins, in Drinking and Surface Waters by Liquid Chromatography-Tandem Mass Spectrometry. Application Note. [Link]
U.S. Environmental Protection Agency. Detection Methods for Cyanotoxins. [Link]
Al-Sammak, M. A., et al. (2010). Methods for detection of anatoxin-a(s) by liquid chromatography coupled to electrospray ionization-tandem mass spectrometry. PubMed. [Link]
Ross, A. R., et al. (1990). Mass spectrometric analysis of anatoxin-a. PubMed. [Link]
U.S. Environmental Protection Agency. Single Laboratory Validated Method for Determination of Cylindrospermopsin and Anatoxin-a in Ambient Freshwaters by Liquid Chromatography. [Link]
Ferrer, C., et al. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. MDPI. [Link]
Triantis, T. M., et al. (2010). Determination of Anatoxin‐a in Filtered and Drinking Water by LC‐MS/MS. ResearchGate. [Link]
Armentia, A., et al. (2021). Analytical Methods for Anatoxin-a Determination: A Review. PMC. [Link]
Armentia, A., et al. (2021). Analytical Methods for Anatoxin-a Determination: A Review. MDPI. [Link]
Bogialli, S., et al. (2006). Simple and rapid determination of anatoxin-a in lake water and fish muscle tissue by liquid-chromatography-tandem mass spectrometry. ResearchGate. [Link]
SCIEX. (2021). Rapid quantification of Anatoxin a and Cylindrospermopsin in water samples using EPA Method 545. [Link]
Triantis, T. M., et al. (2010). Mass spectra characterisation of microcystins ( A ) and anatoxin-a and okadaic acid ( B ). ResearchGate. [Link]
Miles, C. O., et al. (2022). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. PMC. [Link]
Osswald, J., et al. (2017). multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by. MDPI. [Link]
Armentia, A., et al. (2021). Analytical Methods for Anatoxin-a Determination: A Review. ResearchGate. [Link]
patch-clamp recording of nAChR currents using Anatoxin-a
Application Notes & Protocols Topic: High-Fidelity Patch-Clamp Recording of Nicotinic Acetylcholine Receptor (nAChR) Currents Activated by Anatoxin-a Audience: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: High-Fidelity Patch-Clamp Recording of Nicotinic Acetylcholine Receptor (nAChR) Currents Activated by Anatoxin-a
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comprehensive framework for the electrophysiological characterization of nicotinic acetylcholine receptors (nAChRs) using the potent agonist Anatoxin-a. We move beyond a simple recitation of steps to deliver an in-depth methodology grounded in the principles of ion channel biophysics and pharmacology. This document is designed for researchers seeking to establish robust, high-fidelity patch-clamp assays for screening, characterization, and drug development targeting the nicotinic cholinergic system. We will cover the foundational science, detailed experimental protocols, data analysis, and critical insights for troubleshooting and optimization.
Introduction: Anatoxin-a as a Precision Tool for nAChR Investigation
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast excitatory synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes, including cognition, muscle contraction, and addiction, makes them critical targets for therapeutic intervention in neurological disorders like Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4]
The study of these receptors requires specific and potent agonists. Anatoxin-a (ATX), a bicyclic secondary amine neurotoxin produced by various cyanobacteria, has emerged as a superior pharmacological tool.[1][3] Unlike the endogenous ligand acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, Anatoxin-a is resistant to this enzymatic degradation, providing a sustained and stable activation of nAChRs.[3] Furthermore, (+)-Anatoxin-a is a highly potent agonist at multiple neuronal nAChR subtypes, often exhibiting greater potency than both acetylcholine and nicotine.[5][6][7] Its rigid structure provides a distinct advantage for probing the nAChR binding pocket and understanding structure-activity relationships.[1]
This application note details the use of whole-cell patch-clamp electrophysiology, the gold-standard technique for ion channel research, to record and analyze nAChR currents elicited by Anatoxin-a.[8]
Mechanism of nAChR Activation by Anatoxin-a
The fundamental principle of the assay involves Anatoxin-a binding to the orthosteric site of the nAChR, triggering a conformational change that opens the central ion pore. This allows for an influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization, which we measure as an inward current under voltage-clamp conditions.
Fig. 1: Simplified signaling pathway of Anatoxin-a mediated nAChR activation.
Foundational Requirements: Cell Lines and Reagents
The success of any patch-clamp experiment hinges on the quality and validation of the biological and chemical reagents.
Cell Line Selection: The Rationale
While primary neurons offer a native environment, they present challenges of heterogeneity and inconsistent nAChR expression. For pharmacological studies, stably transfected cell lines are the industry standard, providing a homogenous and reproducible system.
Recommended Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are preferred due to their low endogenous ion channel expression and robust growth characteristics.[9]
Expression System: Utilize cell lines stably expressing the specific human nAChR subunits of interest (e.g., α7, α4β2, α3β4). Many commercial vendors provide pre-validated cell lines optimized for automated or manual patch-clamp systems.[9][10][11]
Why this is critical: Using a validated monoclonal cell line ensures that the recorded currents are attributable to a known nAChR subtype. This is essential for building accurate pharmacological profiles and structure-activity relationships. For example, studies have shown that Anatoxin-a has different potencies at different subtypes.[5]
Anatoxin-a: Preparation and Handling
Anatoxin-a is a potent neurotoxin and must be handled with appropriate safety precautions.
Source: Obtain (+)-Anatoxin-a fumarate from a reputable chemical supplier. The (+)-enantiomer is significantly more potent than the (-)-enantiomer.[3]
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (DMSO).[12] Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions into the external recording solution to achieve the desired final concentrations.
Causality and Trustworthiness: Anatoxin-a is sensitive to light and high pH, which can cause degradation and lead to an underestimation of its potency.[13] Always prepare fresh dilutions and protect solutions from light. The final DMSO concentration in the recording solution should be kept low (typically <0.1%) to avoid off-target effects on the cell membrane or ion channels.
The Whole-Cell Patch-Clamp Protocol
This protocol is designed for the whole-cell voltage-clamp configuration, which allows for the measurement of the sum of ionic currents across the entire cell membrane while controlling the membrane potential.[14][15]
Essential Solutions
The composition of intracellular (pipette) and extracellular (bath) solutions is critical for isolating the desired currents and maintaining cell health.
Table 1: Recording Solution Compositions
Extracellular Solution (Bath)
Component
Concentration (mM)
NaCl
120-140
KCl
5
CaCl₂
2
MgCl₂
2
HEPES
10
Glucose
10-25
Atropine
0.001 (1 µM)
Adjust pH to 7.4 with NaOH
Adjust Osmolarity to ~310 mOsm
Intracellular Solution (Pipette)
Component
Concentration (mM)
K-Gluconate or KF
115-120
KCl
10
NaCl
5
MgCl₂
2
BAPTA or EGTA
10-20
HEPES
10
ATP-Mg
2
GTP-Na
0.3
Adjust pH to 7.2 with KOH
Adjust Osmolarity to ~290 mOsm
Expert Insight: The choice between K-Gluconate and KF in the pipette solution is significant. KF can improve seal resistance, especially in automated systems, but may alter channel kinetics.[16] K-Gluconate is less disruptive to intracellular machinery. The lower osmolarity of the internal solution helps promote seal formation and cell swelling, which can facilitate recordings.
Application Note: High-Content Screening of Anatoxin-a Induced Neurotoxicity in Danio rerio
Executive Summary & Application Overview Anatoxin-a (ATX), historically termed "Very Fast Death Factor" (VFDF), is a potent bicyclic amine alkaloid produced by cyanobacteria (Anabaena, Oscillatoria). Unlike organophospha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Overview
Anatoxin-a (ATX), historically termed "Very Fast Death Factor" (VFDF), is a potent bicyclic amine alkaloid produced by cyanobacteria (Anabaena, Oscillatoria). Unlike organophosphates that inhibit acetylcholinesterase (AChE), ATX functions as a stereospecific, irreversible agonist of nicotinic acetylcholine receptors (nAChRs).
This Application Note provides a rigorous framework for utilizing zebrafish (Danio rerio) larvae to screen for ATX-induced neurotoxicity. While zebrafish are a premier neurotoxicology model due to high genetic homology with human nAChRs, recent comparative studies indicate variable sensitivity to ATX compared to other aquatic species. Therefore, this guide emphasizes barrier removal (dechorionation) , strict chemical stability controls , and multi-parametric readouts (behavioral + molecular) to ensure assay validity.
Key Mechanistic Pathway
The neurotoxic cascade of ATX involves hyper-stimulation of the neuromuscular junction, leading to depolarization block and subsequent paralysis.
Figure 1: Mechanism of Action. ATX mimics Acetylcholine but resists enzymatic hydrolysis, causing permanent depolarization.
Critical Pre-Experimental Controls
Safety Warning: ATX is an extremely potent neurotoxin. Handle in a Class II Biosafety Cabinet. Wear nitrile gloves and eye protection. Neutralize spills immediately.
Chemical Stability & Handling (The "Trustworthiness" Pillar)
ATX is chemically unstable, degrading rapidly under basic conditions (pH > 7) and UV light exposure. Failure to control these variables is the primary cause of false negatives in zebrafish screens.
Storage: Store lyophilized ATX at -20°C.
Stock Solution: Dissolve in anhydrous ethanol or acidic water (pH 4-5). Do not use basic buffers for stock storage.
Exposure Medium: Use E3 medium buffered with HEPES to pH 7.0–7.2.
Expert Insight: Although ATX degrades at pH > 7, zebrafish embryos require near-neutral pH. To balance this, renew exposure solutions every 12–24 hours and keep all incubation plates in the dark (wrap in foil).
Model Optimization: Dechorionation
The zebrafish chorion acts as a semi-permeable barrier. While ATX (165 Da) is small, its charged state at physiological pH can impede uptake.
Recommendation: For maximum sensitivity, perform enzymatic dechorionation at 24 hours post-fertilization (hpf) using Pronase (1 mg/mL), or mechanical removal. This ensures direct contact with the neuroepithelium.
Collection: Collect embryos and wash in E3 medium.
Selection: Select fertilized, synchronous embryos at 4–6 hpf.
Dosing:
Prepare a logarithmic dilution series of ATX (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L). Note: Zebrafish are often more resistant than mammals; mg/L ranges are common.
Control: E3 Medium + Solvent carrier (e.g., 0.1% Ethanol).
Incubation: 1 embryo per well (200 µL volume). Incubate at 28.5°C in the dark .
Readout (24, 48, 72, 96 hpf): Score for lethality (coagulation, lack of heartbeat) and neuro-teratogenicity (spinal curvature/scoliosis, pericardial edema).
Data Output Table: Acute Toxicity Scoring
Concentration (mg/L)
24 hpf Survival (%)
96 hpf Survival (%)
Malformation Rate (%)
Control (0.0)
>90%
>90%
<5%
0.5
...
...
...
5.0
...
...
...
| 10.0 | ... | ... | ... |
Protocol 2: High-Throughput Locomotor Tracking
This is the core functional assay. Neurotoxicity is quantified by analyzing the "Light/Dark Transition" response. ATX-treated larvae typically exhibit altered startle responses or hypo-activity due to neuromuscular blockade.
Experimental Setup
Age: 5 days post-fertilization (dpf) larvae (free swimming).
System: Noldus DanioVision, ViewPoint Zebralab, or similar tracking tower.
Acclimation: 30 minutes in light (28.5°C).
Step-by-Step Methodology
Pre-Exposure: Expose dechorionated larvae to sub-lethal ATX concentrations (determined in Protocol 1) for 24 hours prior to tracking (i.e., start exposure at 4 dpf).
Plating: Transfer single larvae to 96-well plates in 200 µL fresh medium.
Tracking Paradigm:
Phase 1 (Basal): 10 mins Light (Illuminated).
Phase 2 (Challenge): 10 mins Dark (Sudden extinction triggers anxiety/startle).
Phase 3 (Recovery): 10 mins Light.
Analysis: Measure Total Distance Moved (mm) and Velocity (mm/s).
Expected Results & Interpretation
Control: Low activity in Light -> High activity spike in Dark -> Return to baseline in Light.
ATX (Low Dose): Potential hyperactivity or tremors (seizure-like behavior) in Phase 1.
ATX (High Dose): Significant hypo-activity in Phase 2 (Dark) due to nAChR desensitization and paralysis.
To confirm that observed behavioral deficits are neurotoxic (specific) rather than general systemic toxicity, quantify the expression of cholinergic pathway genes.
Targets
chrna subunits (e.g., chrna2, chrna7): To assess receptor compensatory regulation.
ache (Acetylcholinesterase): To check for feedback loop alterations.
c-fos: Immediate early gene marker for neuronal activity (seizures/overstimulation).
Protocol Summary
Harvest: Pool 15–20 larvae per treatment group at 120 hpf.
Extraction: Homogenize in TRIzol; extract RNA; synthesize cDNA.
qPCR: Run assays using SYBR Green. Normalize to housekeeping genes (elf1a or rpl13).
Validation: A significant upregulation of c-fos confirms neuronal excitotoxicity, while downregulation of chrna subunits may indicate receptor internalization/desensitization.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
No behavioral effect observed
Chorion barrier prevented uptake.
Mandatory: Use enzymatic dechorionation (Pronase) at 24 hpf.
High mortality in controls
Solvent toxicity or poor egg quality.
Limit Ethanol/DMSO to <0.1%. Ensure broodstock quality.
Inconsistent replicates
ATX degradation.
Critical: Protect ATX stock from light.[2] Check pH of E3 medium (must be <7.4).
"Flat" tracking lines
Larvae are sleeping or paralyzed.
Use a "tap" stimulus (solenoid) to distinguish paralysis from sedation.
References
EFSA Panel on Contaminants in the Food Chain (CONTAM). (2020). Scientific Opinion on the risks to human health related to the presence of anatoxin-a in food. EFSA Journal. Link
OECD. (2013).[3][4][5] Test No. 236: Fish Embryo Acute Toxicity (FET) Test.[3][4][5][6] OECD Guidelines for the Testing of Chemicals.[3][5][6] Link
Oberemm, A., et al. (1999).[6] Effects of cyanobacterial toxins and aqueous crude extracts of cyanobacteria on the development of fish and amphibians.[6] Environmental Toxicology.[6] Link
Rymuszka, A., & Sierosławska, A. (2018). Neurotoxic effects of cyanotoxins in fish.[7][8] Chemosphere. Link
Lovin, L. M., et al. (2021). Differential influences of (±) anatoxin-a on photolocomotor behavior and gene transcription in larval zebrafish and fathead minnows.[6][9] Environmental Sciences Europe.[6] Link
Technical Guide: Resolving Matrix Effects in Anatoxin-a LC-MS Analysis of Fish Tissue
Executive Summary Anatoxin-a (ATX) presents a unique "perfect storm" for LC-MS analysis in fish tissue. It is a low-molecular-weight, highly polar alkaloid ( ) that often elutes early on reverse-phase columns—precisely w...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Anatoxin-a (ATX) presents a unique "perfect storm" for LC-MS analysis in fish tissue. It is a low-molecular-weight, highly polar alkaloid (
) that often elutes early on reverse-phase columns—precisely where unretained matrix components (salts, proteins) and polar phospholipids elute. In fish tissue, the high lipid content (glycerophospholipids) causes severe ion suppression, often masking the analyte completely or causing >50% signal loss.
This guide moves beyond standard protocols to address the mechanistic causes of these failures and provides self-validating workflows to resolve them.
Module 1: Diagnosis – Is it Matrix Effect or Low Recovery?
User Question: "My internal standard response is fluctuating wildly between fish samples, and my calculated concentrations are lower than expected. Is this extraction loss or ion suppression?"
Technical Insight:
You cannot distinguish between extraction efficiency (recovery) and matrix effects (ME) using a single pre-spike experiment. You must decouple these variables using a Post-Extraction Spike method.
The Diagnostic Protocol
Perform this validation on a "blank" fish matrix (non-exposed tissue) before running valuable samples.
Set A (Standard): Analyte in pure solvent (mobile phase).
Set B (Post-Extraction Spike): Extract blank fish tissue. After extraction and cleanup, spike the analyte into the vial.
Set C (Pre-Extraction Spike): Spike analyte into tissue before extraction.
Calculations:
Matrix Effect (ME%):
< 100% = Ion Suppression (Common in fish)
> 100% = Ion Enhancement
Recovery (RE%):
Measures extraction efficiency only.
Visualization: The Matrix Effect Decision Tree
Caption: Workflow to decouple ion suppression (Matrix Effect) from extraction loss (Recovery).
Module 2: Sample Preparation – The Lipid Problem
User Question: "I am using standard QuEChERS, but I still see significant signal suppression. Should I switch to SPE?"
Technical Insight:
Standard QuEChERS (Acetate or Citrate buffered) is often insufficient for fish tissue because it does not aggressively remove phospholipids. Phospholipids (PLs) are amphiphilic; they co-extract with ATX and compete for charge in the electrospray droplet.
The Solution: Acidic Extraction coupled with Lipid Filtration (e.g., Captiva EMR-Lipid, Phree, or Ostro) is superior to standard SPE for this specific matrix.
Add 4 mL 75% Methanol / 25% Water + 0.1% Formic Acid . Vortex 2 min, Sonicate 5 min.
Critical: Acidic pH stabilizes ATX (prevents degradation).[1] High organic content precipitates proteins but solubilizes ATX.
3. Partition
Centrifuge at 10,000 x g for 10 min.
Pellets proteins and heavy debris.
4. Cleanup
Pass supernatant through a Lipid Removal Cartridge (e.g., Agilent Captiva EMR or Phenomenex Phree).
These stationary phases selectively retain phospholipids via Lewis acid/base interactions while allowing ATX to pass.
5. Concentration
Evaporate to dryness (Max 40°C) and reconstitute in mobile phase.
Removes organic solvent to prevent peak broadening during injection.
Why not standard C18 SPE?
C18 SPE often fails to separate ATX from phospholipids because both can be retained on the cartridge. If you wash with enough strength to remove lipids, you often elute the polar ATX.
Module 3: Chromatography – Escaping the Void
User Question: "Anatoxin-a elutes at 1.5 minutes, right near the solvent front. How can I improve retention?"
Technical Insight:
Early elution guarantees matrix effects because salts and unretained compounds elute in the void volume. You must shift ATX retention to a "cleaner" region of the chromatogram.
Option A: Polar-Embedded C18 (Recommended)
Standard C18 columns suffer from "phase collapse" in high aqueous conditions. Use a Polar-Embedded or Aqueous-Stable C18 column (e.g., Phenomenex Luna Omega Polar C18 or Restek Raptor Aqueous C18).
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: Hold at 0-5% B for 2 minutes. This "focuses" the polar ATX at the head of the column before ramping.
Pro: ATX elutes later, well separated from lipids (which elute early in HILIC).
Con: Requires long equilibration times and is sensitive to sample diluent (must be high organic).
Module 4: Internal Standards – The "Phenylalanine Trap"
User Question: "I'm using Phenylalanine-d5 as an internal standard, but my accuracy is poor during validation."
Technical Insight:
While Phenylalanine-d5 (Phe-d5) shares a parent mass (
) and fragmentation pattern with ATX, it is chromatographically distinct .
The Trap: Phe-d5 typically elutes after ATX (approx. 1 min difference on C18).
The Consequence: If a matrix suppression zone (e.g., a phospholipid peak) hits the ATX retention time but not the Phe-d5 time, the IS will not correct for the signal loss.
Recommendation:
Gold Standard: Use Anatoxin-a-d5 or
-Anatoxin-a .
Source: Specialized toxin standard vendors (e.g., NRC Canada, Eurofins).
Why: It co-elutes exactly with the analyte, experiencing the exact same matrix suppression.
Fallback: If you must use Phe-d5, you must prove that the Matrix Effect (ME%) is identical at both retention times during validation.
Module 5: Stability – The Silent Killer
User Question: "My samples degrade while sitting in the autosampler. What is happening?"
Technical Insight:
Anatoxin-a is chemically unstable. It degrades into dihydroanatoxin-a and epoxy-anatoxin-a .
pH Sensitivity: Rapid degradation at pH > 8.
Photolysis: Rapid degradation under UV/Vis light.
Stability Protocol:
Acidify Immediately: Ensure final sample extract is pH < 4.
Amber Glass: Use amber autosampler vials.
Temperature: Keep autosampler at 4°C.
Visualization: Sample Prep & Stability Workflow
Caption: Optimized workflow emphasizing pH control and lipid removal.
References
Bogialli, S., et al. (2006).[2] "Simple and rapid determination of anatoxin-a in lake water and fish muscle tissue by liquid-chromatography-tandem mass spectrometry." Journal of Chromatography A.
Key Finding: Establishes the acidic methanol extraction protocol and highlights the interference of phenylalanine.
US EPA. (2015). "Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water."[3][4][5]
Key Finding: While for water, this sets the baseline for MS transitions and stability requirements (preservation with ascorbic acid/sodium bisulf
Haddad, S.P., et al. (2019). "Determination of Microcystins, Nodularin, Anatoxin-a, Cylindrospermopsin, and Saxitoxin in Fish Tissue." Journal of Chromatography A.
Key Finding: Validates LC-MS methods for multi-toxin analysis in fish, addressing m
Before adjusting chemistry, compare your chromatogram to the descriptions below. In HILIC, "tailing" is often a misdiagnosis of solvent mismatch.
Symptom
Visual Characteristic
Probable Root Cause
Priority Fix
Distorted / Split
Peak looks like a "chair" or has a double hump.
Sample Solvent Mismatch (Strong Solvent Effect)
Adjust Sample Diluent
True Tailing
Sharp front, elongated back (Asymmetry > 1.5).
Secondary Silanol Interactions
Optimize Buffer Strength/pH
Broad / Flat
Gaussian but excessively wide.
Slow Mass Transfer or Extra-Column Volume
Check Flow Rate / Tubing
Issue 1: The "Strong Solvent" Effect (Sample Diluent)
Severity: Critical (Most Common User Error in HILIC)
In HILIC, water is the "strong" solvent (eluting solvent).[1] If you dissolve Anatoxin-a in 100% water (or high aqueous content) and inject it onto a high-organic mobile phase (e.g., 90% Acetonitrile), the sample plug behaves like a "strong solvent bullet." It travels faster than the mobile phase, preventing the analyte from interacting with the stationary phase at the head of the column.
The Mechanism
The water-rich sample plug disrupts the water-layer formation on the HILIC particles, causing the analyte to "surf" through the column rather than retain.
Figure 1: Mechanism of peak distortion caused by aqueous sample diluents in HILIC.
Protocol: Correcting Sample Diluent
Goal: Match the sample solvent strength to the initial mobile phase conditions.
Prepare Stock: Dissolve solid Anatoxin-a standard in water or MeOH to create a high-concentration stock (e.g., 1 mg/mL).
Prepare Working Standard: Dilute the stock into Acetonitrile (ACN) .
Anatoxin-a is a secondary amine with a pKa of ~9.4. In standard HILIC mobile phases (pH 3–6), it is positively charged (
). Silica-based HILIC columns often have residual silanol groups () that are negatively charged above pH 3.5.
The Problem: The positively charged Anatoxin-a binds ionically to the negatively charged silanols. This interaction is kinetically slow, resulting in a "tail" on the chromatogram.
Figure 2: Competition between buffer ions and Anatoxin-a for silanol sites.
Protocol: Mobile Phase Optimization
Goal: Suppress silanol ionization and mask remaining active sites.
Parameter
Recommendation
Scientific Rationale
Buffer Salt
Ammonium Formate
Volatile (MS-compatible) and provides ions to compete for silanol sites.
Concentration
10 mM - 20 mM
< 5 mM is insufficient to mask silanols for basic amines. Do not go below 10 mM.
pH
3.0 - 3.5
Keeps silanols mostly protonated (neutral ) while ensuring Anatoxin-a is fully ionized for MS sensitivity.
Aqueous Phase
95% Water / 5% ACN
Premix buffer in the aqueous phase.
Step-by-Step Mobile Phase Prep (Example for 1L Aqueous Phase A):
Weigh Ammonium Formate to yield 20 mM final concentration (approx. 1.26 g).
Dissolve in 950 mL HPLC-grade water.
Adjust pH to 3.2 using LC-MS grade Formic Acid.
Top up to 1L.
Note: High organic Mobile Phase B should also contain 10-20 mM Ammonium Formate to maintain ionic strength during the gradient.
Issue 3: Stationary Phase Selection
Severity: Moderate (Optimization)
If optimizing the diluent and buffer does not resolve the tailing, your column chemistry may be unsuitable for basic cyanotoxins.
Comparison of HILIC Phases for Anatoxin-a
Column Type
Suitability
Mechanism
Notes
Bare Silica
Low
Adsorption + Cation Exchange
High silanol activity often leads to severe tailing for bases like Anatoxin-a.
Amide
Medium
Hydrogen Bonding
Better than silica, but can still show tailing if end-capping is poor.
Zwitterionic (ZIC)
High (Recommended)
Electrostatic Modulation
Contains both positive and negative groups (1:1). The negative groups are shielded, and the net charge is zero, minimizing strong ionic retention of bases.
Recommendation: Switch to a Zwitterionic HILIC (ZIC-HILIC) or a Hybrid Silica Amide column (e.g., BEH Amide) if currently using bare silica.
Summary Checklist
Use this checklist to validate your method before contacting further support.
References
US EPA. (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by LC/ESI-MS/MS.
McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. (Discusses the critical role of buffer strength for bases).
Technical Guide: Stability & Quantitation of Anatoxin-a in Frozen Plasma
Executive Summary: The Stability Triad Anatoxin-a (ATX), often supplied as Anatoxin-a hydrochloride , is a potent bicyclic secondary amine alkaloid. While the hydrochloride salt is stable in solid form, the free base in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability Triad
Anatoxin-a (ATX), often supplied as Anatoxin-a hydrochloride , is a potent bicyclic secondary amine alkaloid. While the hydrochloride salt is stable in solid form, the free base in biological matrices (like plasma) is extremely labile .
Successful quantification relies on controlling three critical vectors: pH, Photolysis, and Adsorption . Failure to control any single vector will result in significant negative bias (underestimation of toxicity).
Stability Profile at a Glance
Parameter
Critical Threshold
Mechanism of Failure
Corrective Action
pH
Unstable at pH > 7.0
Rapid conversion to dihydroanatoxin-a and epoxy-anatoxin-a via non-enzymatic degradation.
Acidify plasma to pH 3.0–4.0 immediately upon separation.
Light
UV/Vis sensitive
Photochemical degradation (half-life < 2 hrs in sunlight).
Use Amber polypropylene tubes; avoid direct bench light.
Temperature
> -20°C
Thermal degradation and potential enzymatic activity (though ATX is an AChE inhibitor, metabolic oxidation can occur).
Store at -80°C . Avoid repeated freeze-thaw cycles.
Container
Glass vs. Plastic
Cationic adsorption to active sites on untreated glass.
Use Polypropylene (PP) or Silanized Glass.
Troubleshooting & FAQs
Q1: We are observing >40% signal loss after storing plasma at -20°C for 48 hours. Why?
Diagnosis: This is likely a pH-driven degradation issue.
Technical Insight: Human plasma has a physiological pH of ~7.4. At this pH, Anatoxin-a is susceptible to rapid oxidation and conversion to non-toxic degradation products like dihydroanatoxin-a. The hydrochloride salt dissociates instantly in plasma, leaving the vulnerable cation.
Solution: You must acidify the plasma before freezing. Add 1% Formic Acid (v/v) or 0.5M Hydrochloric Acid to the plasma aliquot to bring the pH between 3.0 and 4.0. This "locks" the molecule in a stable protonated state.
Q2: Does the anticoagulant type (EDTA vs. Heparin) matter?
Diagnosis: Yes, due to potential interferences in LC-MS/MS, not necessarily stability.
Technical Insight:
K2-EDTA: Preferred. It chelates metal ions that might catalyze oxidation and generally provides cleaner baselines for small polar amines in LC-MS/MS.
Heparin: Can sometimes cause ion suppression in the mass spectrometer source for this class of compounds.
Citrate: Avoid. The volume of liquid anticoagulant dilutes the sample and the citrate buffer can resist your acidification efforts.
Q3: We see "ghost peaks" or carryover in our blank samples. Is Anatoxin-a sticky?
Diagnosis: Yes, Anatoxin-a is a secondary amine and can adsorb to surface silanols.
Technical Insight: If you are using standard borosilicate glass vials for your autosampler, the positively charged ATX molecule binds to the negatively charged silanol groups on the glass surface.
Solution:
Use Polypropylene (PP) autosampler vials.
If glass is required, use Silanized (Deactivated) glass.
Ensure your needle wash solution contains adequate organic solvent and acid (e.g., 50:50 MeOH:H2O + 0.1% Formic Acid) to prevent carryover.
Q4: Can we refreeze samples if we don't use the whole aliquot?
Diagnosis:Strictly No.Technical Insight: Freeze-thaw cycles induce "cryoconcentration," where water freezes first, creating pockets of highly concentrated salts and proteins. This micro-environment can cause localized pH spikes and protein precipitation that traps the drug.
Solution: Aliquot samples into single-use volumes (e.g., 100 µL) immediately after collection and acidification.
Validated Sample Preparation Protocol
This workflow is designed to maximize recovery and minimize degradation.
Reagents Required:
Internal Standard (IS): Anatoxin-a-d3 (preferred) or Phenylalanine-d5 (surrogate).
Stabilizer: 10% Formic Acid (aq).
Precipitation Agent: Acetonitrile (LC-MS grade) with 0.1% Formic Acid.
Workflow Diagram (DOT)
Caption: Optimized workflow for Anatoxin-a quantification in plasma, highlighting the critical acidification step to prevent degradation.
Mechanistic Logic: Why This Fails
Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the fate of Anatoxin-a if the pH is not controlled.
Caption: Degradation pathways of Anatoxin-a. High pH drives conversion to dihydro/epoxy forms, while UV light causes photolysis.
References
Stevens, D. K., & Krieger, R. I.[1][2][3][4] (1991). Stability studies on the cyanobacterial nicotinic alkaloid anatoxin-a.[4][5] Toxicon, 29(2), 167-179.
Furey, A., et al. (2005). Determination of anatoxin-a in biological samples using LC-MS/MS. Journal of Chromatography A, 1082(1), 91-97.
US EPA. (2015). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-a. EPA-820R15104.
Vehovszky, A., et al. (2020). Neurotoxic effects of anatoxin-a and its degradation products. Toxins, 12(11), 698.
effective preservatives for long-term storage of Anatoxin-a water samples
The following guide is structured as a Tier 3 Technical Support resource for laboratory personnel and principal investigators. It synthesizes regulatory standards (EPA Method 545) with practical research stability data.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier 3 Technical Support resource for laboratory personnel and principal investigators. It synthesizes regulatory standards (EPA Method 545) with practical research stability data.
Ticket ID: ANTX-STAB-001
Subject: Optimization of Preservatives for Long-Term Anatoxin-a Stability
Assigned Specialist: Senior Application Scientist, Chromatography & Mass Spectrometry Division
Executive Summary: The Instability Profile
Anatoxin-a (ANTX-a) is a potent neurotoxic alkaloid that presents a unique storage challenge compared to other cyanotoxins like microcystins. Unlike the relatively robust cyclic peptide structure of microcystins, ANTX-a is a bicyclic amine prone to rapid degradation driven by three primary vectors: Photolysis , Alkaline Hydrolysis , and Oxidative Attack .
Successful long-term storage requires a preservation matrix that simultaneously:
Acidifies the sample (prevents alkaline hydrolysis).
Shields from UV/Vis radiation (prevents photolysis).
Core Preservation Protocol (The "Golden Standard")
Based on US EPA Method 545 and peer-reviewed stability studies.
Recommended Preservative Matrix
Do NOT use Sodium Thiosulfate.[1][2] It is the most common error in ANTX-a preservation.
Component
Concentration
Role
Mechanism of Action
Sodium Bisulfate ()
1.0 g/L
Acidifier & Antimicrobial
Lowers pH to < 3.0, stabilizing the amine group and inhibiting bacterial degradation.
Ascorbic Acid ()
0.1 g/L
Dechlorinating Agent
Rapidly reduces free chlorine and chloramines without attacking the ANTX-a double bond.
Workflow Diagram: Field to Freezer
The following logic flow illustrates the critical decision points for sample preservation.
Caption: Decision logic for Anatoxin-a sample preservation, highlighting the divergence between regulatory compliance (EPA 545) and long-term research biobanking.
Troubleshooting & FAQs
Direct answers to common deviations observed in the field.
Q1: Why is Sodium Thiosulfate prohibited? We use it for all other water samples.
Technical Explanation: Sodium thiosulfate (
) is a nucleophile. While effective at quenching chlorine, it can undergo a Michael addition reaction with the -unsaturated ketone moiety of the Anatoxin-a molecule.
Impact: This reaction structurally alters the toxin, leading to false negatives or significantly biased low recoveries (up to 50% loss within hours).
Corrective Action: Switch exclusively to Ascorbic Acid for dechlorination of ANTX-a samples.
Q2: My sample pH dropped to 2.5 after adding Sodium Bisulfate. Is this too acidic?
Technical Explanation: No. Anatoxin-a is highly stable in acidic conditions (pH 2–4). The protonation of the amine group at this pH prevents alkaline hydrolysis.
Operational Note: However, most ELISA kits and LC-MS/MS columns operate best at pH 5–7.
Corrective Action: You must neutralize the sample just prior to analysis using a buffer (e.g., Sodium Hydroxide or Tris), but maintain the low pH (2.5) for the entire duration of storage.
Q3: Can I freeze the samples for long-term storage?
Nuanced Answer:
For EPA Compliance (Method 545):NO. The method explicitly states samples must not be frozen and must be analyzed within 28 days at <10°C. Freezing can cause cell lysis (releasing intracellular toxin) which alters the "dissolved" vs "total" toxin profile if not handled correctly, and the method validation was done at chilled temperatures.
For Research/Long-term Banking:YES. Peer-reviewed literature indicates ANTX-a is stable at -20°C for several months if acidified. However, you must perform a "Freeze-Thaw Stability" check. Repeated freeze-thaw cycles degrade the toxin. Aliquot samples into single-use vials before freezing to avoid this.
Q4: We ran out of Amber Glass vials. Can we use clear plastic?
Technical Explanation: Anatoxin-a degrades rapidly under UV light (half-life can be < 2 hours in bright sunlight).
Workaround: You can use clear High-Density Polyethylene (HDPE) or Polypropylene (PP) bottles IF you immediately wrap them completely in aluminum foil to create a light-tight barrier.
Caution: Avoid Polystyrene (PS) if possible, although ANTX-a binding to plastic is generally lower than Microcystins, glass is always the superior barrier against adsorption.
Degradation Pathways Visualization
Understanding the "Enemy" helps in selecting the right defense.
Caption: Primary degradation pathways of Anatoxin-a.[3][4] Effective preservation blocks the red nodes (Stressors).
Comparative Stability Data
The following table summarizes stability expectations based on storage conditions.
Storage Condition
Preservative
Container
Expected Stability
Suitability
20°C (Ambient)
None
Clear
< 24 Hours
Unacceptable
4°C (Chilled)
None
Amber
3 - 5 Days
Immediate Analysis Only
4°C (Chilled)
NaHSO4 + Ascorbic
Amber
28 Days
EPA 545 Compliant
-20°C (Frozen)
NaHSO4 + Ascorbic
Amber
3 - 6 Months
Research / Biobanking
Any Temp
Sodium Thiosulfate
Any
Degrades Rapidly
FORBIDDEN
References
US Environmental Protection Agency (EPA). (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).
[Link][5]
National Institutes of Health (NIH) - PubMed. (2020). Stability issues of microcystins, anabaenopeptins, anatoxins, and cylindrospermopsin during short-term and long-term storage.
[Link][6]
Quantifying the Invisible: A Comparative Guide to Homoanatoxin-a Cross-Reactivity in Commercial Anatoxin-a ELISA Kits
Executive Summary: The "Total Anatoxins" Paradigm In the monitoring of cyanobacterial harmful algal blooms (cyanoHABs), Anatoxin-a (ATX) is a primary target due to its potent neurotoxicity.[1] However, its congener, Homo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Total Anatoxins" Paradigm
In the monitoring of cyanobacterial harmful algal blooms (cyanoHABs), Anatoxin-a (ATX) is a primary target due to its potent neurotoxicity.[1] However, its congener, Homoanatoxin-a (HTX) , frequently co-occurs and exhibits similar toxicity.
For researchers and safety officers, the critical question is not just "Does this kit detect Anatoxin-a?" but "Does this kit detect Homoanatoxin-a, and if so, how accurately?"
The Short Answer: Leading commercial ELISA kits (specifically Eurofins/Abraxis) exhibit high cross-reactivity (>100%) with Homoanatoxin-a. This means these assays function effectively as "Total Anatoxin" screens. However, they fail to detect degraded congeners like Dihydroanatoxin-a (dhATX). This guide dissects the mechanism, data, and validation protocols necessary to interpret these results correctly.
Structural Basis of Cross-Reactivity
To understand why cross-reactivity occurs, we must look at the immunogen design. ATX and HTX share a bicyclic amine alkaloid core. The only structural difference is a methylene group (
Most commercial monoclonal antibodies are raised against haptens that mimic the bicyclic ring and the secondary amine, which are the "toxicophores" responsible for binding to nicotinic acetylcholine receptors. Because the extra methylene group in HTX is located on the acyl side chain—distal from the primary binding epitope of many antibodies—it causes minimal steric hindrance, allowing the antibody to bind HTX with equal or even greater affinity than ATX.
Diagram 1: Mechanism of Competitive Binding & Cross-Reactivity
Caption: Competitive ELISA dynamic. Both ATX and HTX compete effectively with the HRP-conjugate for antibody sites, reducing the signal. dhATX fails to bind, remaining invisible.
Comparative Performance Analysis
The following data aggregates performance metrics from the most widely cited commercial kits (Eurofins/Abraxis) and general industry standards for monoclonal antibody clones derived from the Spanish National Research Council (CSIC) lineage, which supplies many OEM manufacturers.
Table 1: Cross-Reactivity Profiles of Leading ATX ELISA Kits
Parameter
Eurofins / Abraxis (Gold Standard)
Beacon Analytical Systems
Implications for Data
Antibody Type
Monoclonal (Clone 44 lineage)
Monoclonal
High specificity vs. matrix
(+) Anatoxin-a
100%
100%
Accurate baseline quantification
Homoanatoxin-a
~124.8%
~100 - 150% *
Overestimation of total mass; "Safe" error for toxicity screening
(-) Anatoxin-a
0.3%
< 1%
Stereospecific; detects only the toxic natural enantiomer
Dihydroanatoxin-a
1%
< 1%
Major Blind Spot: Does not detect degraded toxin
LOD (ppb)
0.10 - 0.15
0.10 - 0.15
Sensitive enough for drinking water guidelines
*Note: Beacon kits typically utilize similar antibody architecture. "150%" values have been observed in research settings for the precursor antibodies, but commercial kit inserts should be consulted for lot-specific data.
Interpretation of the Data[1][2][3][4][5][6][7][8][9][10]
The "Buffer" Effect: The ~125% cross-reactivity for HTX is advantageous for risk assessment. Since HTX is roughly equipotent to ATX, a result that slightly overestimates the total toxin concentration provides a conservative safety margin.
The Degradation Gap: The inability to detect dihydroanatoxin-a (dhATX) is a critical limitation. In aging blooms, ATX degrades into dhATX. An ELISA might return a "safe" result (low ATX/HTX) while the water still contains significant amounts of dhATX.
Experimental Validation Protocol
Do not rely solely on the manufacturer's insert. Matrix effects in your specific water source (e.g., high dissolved organic carbon) can alter cross-reactivity. Use this Spike Recovery Protocol to validate the kit's detection of HTX in your specific matrix.
Reagents Required[2][5][10]
Commercially available Homoanatoxin-a standard (e.g., from NRC Canada or Novakits).
Negative Control Matrix (your target water, filtered, confirmed toxin-free).
Workflow Diagram: Validation Logic
Caption: Step-by-step workflow for validating Homoanatoxin-a detection efficiency in local water matrices.
Step-by-Step Methodology
Preparation: Prepare a 1.0 ppb stock of Homoanatoxin-a in pure methanol/water (keep methanol <5% final concentration).
Spiking:
Set A (Control): Spike 1.0 ppb HTX into distilled water.
Set B (Matrix): Spike 1.0 ppb HTX into your filtered environmental sample.
Assay: Run the ELISA according to kit instructions.
Calculation:
If the kit reads the 1.0 ppb HTX spike as 1.25 ppb , the Cross-Reactivity (CR) is 125%.
Calculation:
Analysis:
If Set A = 125% and Set B = 80%, your matrix is suppressing the signal (False Negative risk).
If Set A = 125% and Set B = 125%, the assay is valid for "Total Anatoxins" in your water.
Strategic Recommendations
For Regulatory Compliance
If your local regulations specify "Anatoxin-a" (singular), a positive ELISA result requires confirmation via LC-MS/MS . The ELISA cannot distinguish between ATX and HTX. However, if the regulation covers "Total Anatoxins," the ELISA is an excellent, conservative screening tool.
For Research & Ecology
Be aware that ELISA will under-report toxicity in late-stage blooms where dihydroanatoxin-a is the dominant congener. Always pair ELISA with LC-MS/MS for at least 10% of samples to profile the congener diversity (ATX vs HTX vs dhATX).
References
Eurofins Abraxis. (2021). Anatoxin-a ELISA (Microtiter Plate) Kit User Guide.[6]
Roy-Lachapelle, A., et al. (2017). Analytical methods for the determination of neurotoxins in fresh water.[1][8][9] Comprehensive Analytical Chemistry.
Cevallos-Cedeño, R. E., et al. (2022). Rapid Immunochemical Methods for Anatoxin-a Monitoring in Environmental Water Samples.[1][8][9][10][6] ACS ES&T Water.
US EPA. (2024). Detection Methods for Cyanotoxins.[11][12][13]
Gold Standard Diagnostics. (2022). Technical Bulletin: Cross-reactivity of the ABRAXIS® Anatoxin-a Plate Kit.
The Gold Standard for Anatoxin-a Quantification: A Comparative Guide to Using ¹³C-Anatoxin-a as an Internal Standard
For researchers, scientists, and drug development professionals tasked with the critical responsibility of accurately quantifying the potent neurotoxin Anatoxin-a (ATX-a), the choice of analytical methodology is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals tasked with the critical responsibility of accurately quantifying the potent neurotoxin Anatoxin-a (ATX-a), the choice of analytical methodology is paramount. The increasing prevalence of harmful cyanobacterial blooms necessitates robust and reliable detection methods to safeguard public health.[1][2] This guide provides an in-depth technical comparison, grounded in scientific principles and experimental data, on the use of isotopically labeled ¹³C-Anatoxin-a as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. We will explore the inherent challenges of ATX-a quantification, the limitations of alternative approaches, and the definitive advantages of employing a stable isotope-labeled internal standard.
The Challenge: Accurate Anatoxin-a Quantification in Complex Matrices
Anatoxin-a is a bicyclic secondary amine that poses significant analytical challenges due to its polarity and potential for matrix effects in complex environmental and biological samples.[1][3] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4][5] This is a critical issue when analyzing samples such as surface water, drinking water, or biological tissues, where a diverse array of organic and inorganic compounds can interfere with the analysis.[1][2]
Traditional quantification methods, such as external calibration, are highly susceptible to these matrix effects. While techniques like matrix-matched calibration can offer some mitigation, they are often impractical for routine analysis of diverse samples and may not fully account for sample-to-sample variability.[5] The use of a structural analogue as an internal standard, while an improvement over external calibration, is not ideal as the analogue may not perfectly mimic the chromatographic behavior and ionization response of Anatoxin-a in all matrices.[4]
The Solution: Isotope Dilution Mass Spectrometry with ¹³C-Anatoxin-a
The gold standard for overcoming the challenges of matrix effects and ensuring the highest degree of accuracy and precision in quantification is isotope dilution mass spectrometry (IDMS).[6] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte, in this case, ¹³C-Anatoxin-a, to the sample prior to any sample preparation or analysis steps.
Because ¹³C-Anatoxin-a is chemically identical to the native Anatoxin-a, it co-elutes during chromatography and experiences the same matrix effects and potential losses during sample preparation. The mass spectrometer, however, can differentiate between the native and the labeled compound due to the mass difference imparted by the ¹³C atoms. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of signal suppression or enhancement.[6][7]
The workflow for Isotope Dilution Mass Spectrometry is illustrated below:
Isotope Dilution Mass Spectrometry Workflow
Comparative Performance: ¹³C-Anatoxin-a vs. Other Quantification Methods
To illustrate the superior performance of ¹³C-Anatoxin-a as an internal standard, the following table summarizes typical validation data for the analysis of Anatoxin-a in water samples using different quantification strategies. The data is a composite of values reported in scientific literature and application notes.
Parameter
External Calibration
Structural Analogue (e.g., L-phenylalanine-d5)
¹³C-Anatoxin-a (Isotope Dilution)
Linearity (r²)
>0.99
>0.99
>0.998
Accuracy (% Recovery)
50 - 150% (highly variable)
70 - 130%
95 - 105%
Precision (% RSD)
<30%
<20%
<10%
Limit of Quantification (LOQ)
0.1 - 1.0 µg/L
0.05 - 0.5 µg/L
0.01 - 0.1 µg/L
Matrix Effect Compensation
None
Partial
Excellent
This table presents representative data compiled from various sources for illustrative purposes.[4][6][8][9][10][11]
As the data clearly indicates, the use of ¹³C-Anatoxin-a results in significantly improved accuracy and precision, a lower limit of quantification, and effective compensation for matrix effects. Studies have shown that using a structural analogue like L-phenylalanine-d5 can lead to an overestimation of results due to its inability to fully mimic the behavior of Anatoxin-a during sample preparation and analysis.[4]
Experimental Protocol: Quantification of Anatoxin-a in Water Samples using ¹³C-Anatoxin-a and LC-MS/MS
This section provides a detailed, step-by-step methodology for the analysis of Anatoxin-a in water samples.
Materials and Reagents
Anatoxin-a certified reference standard
¹³C-Anatoxin-a internal standard solution
LC-MS grade water, methanol, and acetonitrile
Formic acid
Syringe filters (e.g., 0.22 µm PVDF)
Sample Preparation
Collect water samples in appropriate containers. If residual chlorine is present, quench with ascorbic acid.
To a 1 mL aliquot of the water sample, add a known amount of the ¹³C-Anatoxin-a internal standard solution to achieve a final concentration within the calibration range (e.g., 0.5 µg/L).
Vortex the sample for 30 seconds.
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Anatoxin-a. These may need to be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
Parameter
Value
Column
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate
0.3 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Tandem Mass Spectrometry (MS/MS) Parameters:
Parameter
Anatoxin-a
¹³C-Anatoxin-a
Ionization Mode
Positive Electrospray (ESI+)
Positive Electrospray (ESI+)
Precursor Ion (m/z)
166.1
170.1 (assuming 4 ¹³C labels)
Product Ion 1 (m/z) (Quantifier)
149.1
153.1
Product Ion 2 (m/z) (Qualifier)
131.1
135.1
Collision Energy
Optimized for specific instrument
Optimized for specific instrument
Note: The exact m/z values for ¹³C-Anatoxin-a will depend on the number of ¹³C labels.[6][12]
Data Analysis and Quantification
Generate a calibration curve by plotting the ratio of the peak area of the native Anatoxin-a to the peak area of the ¹³C-Anatoxin-a internal standard against the concentration of the native Anatoxin-a standards.
Calculate the concentration of Anatoxin-a in the unknown samples using the regression equation from the calibration curve.
Conclusion: Ensuring Data Integrity with ¹³C-Anatoxin-a
In the field of toxin analysis, where public health and safety are at stake, the integrity of analytical data is non-negotiable. The use of ¹³C-Anatoxin-a as an internal standard in an isotope dilution mass spectrometry workflow provides a self-validating system that ensures the highest level of accuracy and reliability. By effectively compensating for matrix effects and variations in sample preparation, this methodology stands as the unequivocal gold standard for the quantification of Anatoxin-a. For researchers and laboratories committed to producing defensible and high-quality data, the adoption of ¹³C-Anatoxin-a is not just a recommendation, but a scientific imperative.
References
García-Altares, M., et al. (2024). Analytical Methods for Anatoxin-a Determination: A Review. Toxins, 16(4), 159. [Link]
U.S. Environmental Protection Agency. (2017). Single Laboratory Validated Method for Determination of Cylindrospermopsin and Anatoxin-a in Ambient Freshwaters by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
Haddad, S. P., et al. (2019). Matrix effects (ME) on the signal of the target analytes in DI and SPE-based analyses. ResearchGate. [Link]
Miles, C. O., et al. (2021). Development and validation of a cyanobacterial harmful algal bloom toxin panel using liquid chromatography with triple quadrupole mass. Digital Commons @ University of South Florida. [Link]
SCIEX. (n.d.). Rapid quantification of Anatoxin a and Cylindrospermopsin in water samples using EPA Method 545. [Link]
Westerberg, G., et al. (2023). Matrix-matched calibration curves for 17 different cyanotoxins. ResearchGate. [Link]
Draisci, R., et al. (2004). A LC/MS Method for the Determination of Cyanobacteria Toxins in Water. ACS Symposium Series, 873, 216-230. [Link]
Agilent Technologies. (2014). LC/MS/MS Analysis of Cylindrospermopsin and Anatoxin-a in Drinking Water Using US EPA Method 545. [Link]
Phenomenex. (n.d.). Application of EPA Method 545 for the Quantitation of Anatoxin-a and Cylindrospermopsin in Water Samples. [Link]
Zamlynny, L., et al. (2025). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Analytical and Bioanalytical Chemistry, 418, 667–678. [Link]
Nguyen, T. H., et al. (2020). Quantification of cylindrospermopsin, anatoxin-a and homoanatoxin-a in cyanobacterial bloom freshwater using direct injection/SPE coupled with UPLC-MS/MS. Science of The Total Environment, 731, 139014. [Link]
Beach, D. G., et al. (2022). Rapid Quantitation of Anatoxins in Benthic Cyanobacterial Mats Using Direct Analysis in Real-Time−High-Resolution Tandem Mass Spectrometry. ResearchGate. [Link]
Beach, D. G., et al. (2021). Rapid quantitative screening of cyanobacteria for production of anatoxins using direct analysis in real time–high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 131-138. [Link]
Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
Ferrão, F. M., et al. (2022). Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake. Toxins, 14(11), 760. [Link]
Gago-Martinez, A., et al. (2022). Analytical Methods for Anatoxin-a Determination: A Review. ResearchGate. [Link]
Triantis, T. M., et al. (2022). Analysis of Total-Forms of Cyanotoxins Microcystins in Biological Matrices: A Methodological Review. Toxins, 14(8), 549. [Link]
Comparative Validation Guide: Anatoxin-a Quantification in Biological Matrices
Executive Summary: The "Very Fast Death Factor" Challenge Anatoxin-a (ATX) is a potent neurotoxic alkaloid acting as a nicotinic acetylcholine receptor agonist. Unlike microcystins, ATX is hydrophilic, low molecular weig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Very Fast Death Factor" Challenge
Anatoxin-a (ATX) is a potent neurotoxic alkaloid acting as a nicotinic acetylcholine receptor agonist. Unlike microcystins, ATX is hydrophilic, low molecular weight (165.23 Da), and notoriously unstable, degrading rapidly into dihydroanatoxin-a or epoxy-anatoxin-a under high pH or UV light.
The Analytical Bottleneck: In biological matrices (plasma, urine, liver), the primary challenge is not just sensitivity, but specificity . The structural simplicity of ATX makes it isobaric with the amino acid Phenylalanine (Phe). Both share a nominal mass of ~165 Da. In low-resolution MS or ELISA, Phe can generate massive false positives, rendering data useless.
This guide validates the transition from immunological screening (ELISA) to the confirmatory gold standard (LC-MS/MS), establishing rigorous LOD/LOQ protocols compliant with FDA Bioanalytical Method Validation (BMV) and EPA guidelines.
Strategic Comparison: Selecting the Right Modality
The following comparison matrix evaluates the three primary detection methods. Recommendation: Use ELISA only for high-throughput screening of water/algae; use LC-MS/MS for all biological matrix quantification.
Feature
LC-MS/MS (Triple Quad)
ELISA (Immunological)
HPLC-FLD (Fluorescence)
Role
Confirmatory Gold Standard
Preliminary Screening
Legacy Alternative
LOD (Typical)
0.5 – 2.0 ng/mL (Matrix dependent)
0.1 – 0.5 ng/mL
1.0 – 5.0 ng/mL
Specificity
High (Differentiates ATX from Phe)
Low (High cross-reactivity)
Medium (Requires derivatization)
Matrix Effects
High (Requires IS correction)
High (Protein interference)
Medium
Throughput
Medium (10-15 min/sample)
High (96-well plate)
Low (Long prep time)
Critical Flaw
Ion suppression in urine
False Positives (Phe)
No native fluorescence
The Phenylalanine Trap (Critical Insight)
In biological samples, Phenylalanine concentrations are orders of magnitude higher than potential ATX traces.
ELISA: Antibodies often cross-react with Phe derivatives or matrix proteins.
Mass Spec: Without chromatographic separation, Phe (m/z 166) and ATX (m/z 166) are indistinguishable in single-quad MS. You must demonstrate chromatographic resolution between Phe and ATX during validation.
Validated Workflow: LC-MS/MS Protocol
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The use of deuterated Anatoxin-a (
) or Phenylalanine- is mandatory to correct for the massive ion suppression found in liver and urine.
Workflow Visualization
Figure 1: Critical path for Anatoxin-a extraction. Note the immediate acidification step to prevent degradation.
Step-by-Step Methodology
Step 1: Sample Preparation & Stabilization
Causality: ATX degrades at pH > 7. Biological fluids often buffer towards pH 7.4.
Protocol:
Tissue: Homogenize 1g tissue in 10 mL of 0.1 M Acetic Acid or 0.1% Formic Acid in MeOH .
Urine/Plasma: Acidify immediately with
to pH 3.0.
Internal Standard: Spike
at 5 ng/mL before extraction to track recovery.
Step 2: Solid Phase Extraction (SPE)
Selection: Use Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C).
Why? ATX is a secondary amine (
). At pH < 3, it is fully protonated (). MCX retains the positive ATX ion while allowing neutral interferences (fats, sugars) to wash away with organic solvents.
) of the calculated concentrations at the lowest spike level.
(Where
is the Student's t-value for n-1 degrees of freedom; for 7 replicates, t = 3.143)
Matrix Effect (ME) & Recovery (RE) Evaluation
This is the most critical validation step for biological samples.
Set A (Standard in Solvent): Peak Area of ATX in pure mobile phase.
Set B (Post-Extraction Spike): Extract blank matrix, then spike ATX.
Set C (Pre-Extraction Spike): Spike matrix, then extract.
Acceptance Criteria: ME should be within ±15% (or corrected by IS). RE should be > 60%.
Decision Matrix: Screening vs. Confirmation
Use this logic flow to optimize resources in drug development or clinical toxicology.
Figure 2: Decision matrix highlighting the bypass of ELISA for biological matrices due to interference risks.
References
US EPA. (2015). Method 545: Determination of Cylindrospermopsin and Anatoxin-a in Drinking Water by LC/ESI-MS/MS. United States Environmental Protection Agency.[2][3] Link
Cunningham, B. R., et al. (2024).[2][4] Detection of Anatoxins in Human Urine by Liquid Chromatography Triple Quadrupole Mass Spectrometry and ELISA.[4][5] Toxins, 16(3), 129.[4][6] Link
Roy-Lachapelle, A., et al. (2015). Determination of cyanotoxins in fish tissue by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Link
Furey, A., et al. (2005). Determination of anatoxin-a in environmental water samples using liquid chromatography with fluorescence detection.[7][8] Journal of Chromatography A. Link
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
A Senior Application Scientist's Guide to Certified Reference Materials (CRM) for (+)-Anatoxin A Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for (+)-Anatoxin A hydrochloride. As a p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for (+)-Anatoxin A hydrochloride. As a potent neurotoxin produced by various cyanobacteria, the accurate detection and quantification of Anatoxin-A are critical for public health, environmental monitoring, and toxicological research.[1] This document moves beyond a simple product listing to offer a technical evaluation, validation protocols, and best practices, empowering you to select and effectively utilize the most appropriate CRM for your analytical needs.
The Critical Role of CRMs in Anatoxin-A Analysis
(+)-Anatoxin A, often referred to as "Very Fast Death Factor," is a powerful nicotinic acetylcholine receptor agonist.[2] Its presence in water bodies poses a significant threat to both human and animal health.[1][3] Consequently, regulatory bodies and researchers rely on highly accurate and sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for its detection.
The foundation of any accurate quantitative analysis is a high-quality reference standard. A Certified Reference Material (CRM) provides the pinnacle of quality, offering:
Metrological Traceability: The certified property value (e.g., concentration) is linked to the International System of Units (SI) through an unbroken chain of comparisons.[4]
Stated Uncertainty: A CRM is accompanied by a comprehensive certificate that states the certified value and its associated measurement uncertainty.[4]
Validated Production: The material is produced under a robust quality system, such as ISO 17034, which governs the competence of reference material producers.[4][5][6]
Using a well-characterized CRM is non-negotiable for method validation, instrument calibration, and ensuring the comparability of results across different laboratories and time points.
Comparative Analysis of Commercial (+)-Anatoxin A CRMs
The selection of a CRM should be based on a thorough evaluation of its certified properties and the accreditation of the provider. Below is a comparison of leading (+)-Anatoxin A hydrochloride CRMs available in the market.
The National Research Council of Canada (NRC) provides a highly characterized CRM (CRM-ATX) with a detailed Certificate of Analysis.[3] The certification is based on two independent methods (LC-CLND and qNMR) and is traceable to SI units via USP-grade caffeine standards.[3] This level of detail and transparency makes it a primary choice for laboratories requiring the highest level of metrological traceability.
Cifga Laboratory , also an ISO 17034 accredited producer, offers a CRM in an aqueous solution, which may be advantageous for applications aiming to minimize organic solvent introduction.[10][13]
While other suppliers like Abraxis and Eurofins provide certified standards, obtaining the full certificate of analysis is crucial to evaluate the extent of characterization, the uncertainty budget, and traceability claims.[11][12]
Methodologies for CRM Verification and Application
Upon receiving a new CRM, it is best practice to perform an internal verification. This not only confirms the integrity of the material after shipping but also establishes a baseline for its use within your laboratory's methods.
The following workflow outlines the essential steps for receiving, verifying, and implementing a new (+)-Anatoxin A CRM.
Caption: Decision tree for selecting an appropriate (+)-Anatoxin A CRM.
For laboratories operating under strict quality assurance programs, such as those accredited to ISO/IEC 17025, the use of a CRM from an ISO 17034 accredited producer is essential to demonstrate metrological traceability. [4]For research and development, a well-characterized standard with confirmed purity and identity is sufficient, though a fully certified CRM provides a higher level of confidence.
References
National Research Council Canada. (2023, April 3). CRM-ATX. Retrieved from nrc.canada.ca. [Link]
National Research Council Canada. (2024, December 2). hATX: Calibration Solution Certified Reference Material for Homoanatoxin-a. NRC Digital Repository. [Link]
National Research Council Canada. (2022, March 15). Certified Calibration Solution for Anatoxin-a. NRC Digital Repository. [Link]
National Research Council Canada. (2025, November 20). ATX: Certified Calibration Solution for Anatoxin-a. NRC Digital Repository. [Link]
Cifga. (+)-Anatoxin-a. Retrieved from cifga.com. [Link]
Maxanim. (2021, November 29). Anatoxin-a (+) Standard, Certified, ~5 ug/mL, 0.5 mL. Retrieved from maxanim.com. [Link]
Romer Labs. ISO 17034 - Romer Labs. Retrieved from romerlabs.com. [Link]
Fianovis. (2026, January 30). ISO 17034 ACCREDITATION. Retrieved from fianovis.com. [Link]
Romer Labs. Biopure TM ISO 17034 (Certified) Reference Materials. Retrieved from romerlabs.com. [Link]
Greyhound Chromatography. (+)-Anatoxin-a (2.5μg in 0.5mL). Retrieved from greyhoundchrom.com. [Link]
National Institute of Standards and Technology. Standard Reference Material 1565 - Mycotoxins in Corn CERTIFICATE OF ANALYSIS. Retrieved from nist.gov. [Link]
National Research Council Canada. Certificate of Analysis - CRM-hATX. NRC Digital Repository. [Link]
CPAChem. ISO 17034 certified - CPAChem Products. Retrieved from cpachem.com. [Link]
Freie Universität Berlin. (2025, March 27). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Refubium. [Link]
MDPI. (2024, April 19). Analytical Methods for Anatoxin-a Determination: A Review. Retrieved from mdpi.com. [Link]
National Institute of Standards and Technology. Standard Reference Materials. Retrieved from nist.gov. [Link]
U.S. Environmental Protection Agency. (2015, June 15). Health Effects Support Document for the Cyanobacterial Toxin Anatoxin-A. Retrieved from epa.gov. [Link]
Differentiating Anatoxin-a from Phenylalanine Interference in HPLC: A Senior Application Scientist's Guide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The accurate detection of the potent cyanotoxin, Anatoxin-a (ATX-a), is critical for public health and safety, particula...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate detection of the potent cyanotoxin, Anatoxin-a (ATX-a), is critical for public health and safety, particularly in monitoring water resources.[1][2][3] However, a significant analytical challenge arises from the potential interference of Phenylalanine (Phe), a ubiquitous amino acid that shares similar physicochemical properties with ATX-a.[4][5][6] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies designed to resolve ATX-a from Phe, ensuring data integrity and analytical confidence. We will explore the causality behind experimental choices, from optimizing reversed-phase separations to leveraging the power of mass spectrometry, providing field-proven protocols and validation strategies.
Introduction: The Analytical Challenge
Anatoxin-a is a bicyclic secondary amine alkaloid neurotoxin produced by several genera of cyanobacteria.[1][3] Its detection at low concentrations is paramount. Phenylalanine, an aromatic amino acid, is often present in complex biological and environmental matrices. The challenge stems from their similar polarity and molecular weights, which can lead to co-elution in conventional HPLC methods, potentially masking the ATX-a peak or leading to false-positive results.[4][6] While their structures have distinct features—ATX-a possesses a bicyclic system and an α,β-unsaturated ketone, whereas Phe is a simple aromatic amino acid—these differences must be strategically exploited for successful chromatographic separation.[5][7]
Technical Guide: (+)-Anatoxin A Hydrochloride Disposal & Decontamination
Here is the comprehensive technical guide for the disposal and handling of (+)-Anatoxin A hydrochloride. Part 1: Executive Summary & Immediate Action (+)-Anatoxin A (hydrochloride) is a potent neurotoxin acting as a ster...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive technical guide for the disposal and handling of (+)-Anatoxin A hydrochloride.
Part 1: Executive Summary & Immediate Action
(+)-Anatoxin A (hydrochloride) is a potent neurotoxin acting as a stereospecific nicotinic acetylcholine receptor (nAChR) agonist. It is stable in acidic conditions but degrades rapidly in alkaline environments and under UV light.
Core Directive:
BULK WASTE: Never attempt to chemically neutralize bulk stocks for drain disposal. Incineration via a licensed hazardous waste contractor is the only acceptable method.
SURFACE DECONTAMINATION: Use Alkaline Hypochlorite (Bleach + NaOH). Standard neutral bleach is less effective due to the toxin's stability at neutral/acidic pH.
⚠️ Emergency Response Card
Scenario
Immediate Action
Skin Contact
Wash immediately with soap and water for 15 min.[1] Speed is critical due to rapid dermal absorption.
Inhalation
Evacuate to fresh air immediately. Support respiration if failing.[1][2][3] Call Emergency Services.
Spill (>1 mg)
Evacuate lab. Do not attempt cleanup without SCBA or N95/P100 and double nitrile gloves.
Part 2: Scientific Grounding & Hazard Profile
Mechanism of Toxicity
Anatoxin-a mimics acetylcholine, binding irreversibly to the nAChR at the neuromuscular junction. Unlike acetylcholine, it is not degraded by acetylcholinesterase. This causes prolonged depolarization, leading to muscle fasciculation, convulsions, and death by respiratory paralysis (asphyxia).
LD50 (IP, mouse): ~200–250 µg/kg.
Latency: Symptoms can appear within minutes ("Very Fast Death Factor").
Chemical Stability & Degradation Logic
To design a valid disposal protocol, we must exploit the molecule's chemical weaknesses:
pH Sensitivity: Anatoxin-a is stable at pH < 3 (acidic). It undergoes rapid alkaline hydrolysis at pH > 10.
Photolability: It degrades under UV radiation (sunlight), a process accelerated by high pH.[4]
Oxidation: While susceptible to permanganate and ozone, simple chlorination at neutral pH is kinetically slower than required for emergency safety. Therefore, we combine oxidation with high pH.
Part 3: Personal Protective Equipment (PPE) Matrix
Protection Zone
Requirement
Scientific Rationale
Hands
Double Nitrile Gloves (min 5 mil each)
Anatoxin-a is a small molecule (165.23 g/mol ) capable of permeating thin latex. Double gloving provides a breakthrough buffer.
Respiratory
N95 or P100 Respirator
Prevents inhalation of aerosolized powder during weighing or spill cleanup. Use a Fume Hood for all open handling.
Eyes
Chemical Splash Goggles
Prevents mucosal absorption via the eyes.
Body
Lab Coat (Buttoned) + Apron
Tyvek sleeves recommended for high-concentration stock preparation.
Part 4: Waste Classification & Regulatory Status
Although (+)-Anatoxin A is not explicitly named on the EPA RCRA "P-List" (40 CFR 261.33) like Sodium Azide, it meets the criteria for Acute Hazardous Waste based on its toxicity profile.
Recommended Classification: Treat as P-Listed Equivalent .
Waste Code: If not specifically listed by your local regulator, use D003 (Reactivity - if potentially explosive) or more likely D001/D002 depending on the solvent, but default to Acute Toxic protocols.
Empty Containers: Any container that held Anatoxin-a must be treated as hazardous waste unless triple-rinsed with the Decontamination Solution (Protocol B) and the rinsate collected as hazardous waste.
Final Wash: Clean area with soap and water to remove bleach residue.
Disposal: All pads, towels, and gloves used must be bagged and treated as Solid Hazardous Waste (Protocol A).
Part 6: Visual Workflow (Decision Tree)
Figure 1: Decision matrix for Anatoxin-a disposal distinguishing between bulk stocks (Incineration) and surface residues (Chemical Decontamination).
Part 7: References
US EPA. (2015).[8] Cyanobacteria and Cyanotoxins: Information for Drinking Water Systems.[9][10] EPA-810F11001. Retrieved from [Link]
Kaminski, A., et al. (2013).[11] Degradation of Anatoxin-a by UV-C Illumination and Chlorination. Water Research. (Contextualizing alkaline instability). Retrieved from [Link]
University of Iowa EHS. (n.d.). Toxin Inactivation Information (Alkaline Hypochlorite Protocols). Retrieved from [Link]
US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA P-List and Characteristic definitions). Retrieved from [Link]